Technical Documentation Center

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
  • CAS: 53102-69-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5), a substituted p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS 53102-69-5), a substituted phenethylamine derivative of interest in neuropharmacological research. The document details its chemical identity, synthesis via reductive amination, and purification methods. It outlines analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The guide further explores its potential pharmacological profile, focusing on its interactions with monoamine neurotransmitter systems, and discusses its applications as a research tool. Safety considerations for handling this compound are also addressed.

Introduction and Chemical Identity

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a member of the phenethylamine class of compounds, characterized by a phenyl ring linked to an amino group by a two-carbon chain.[1] The structure of this specific molecule includes a methoxy group at the 3-position of the phenyl ring and a methyl group on the amine, which classifies it as a secondary amine. The hydrochloride salt form enhances its stability and water solubility, making it suitable for research applications.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(3-methoxyphenyl)-N-methylethanamine;hydrochloridePubChem
CAS Number 53102-69-5
Molecular Formula C₁₀H₁₆ClNOFinetech Industry Limited
Molecular Weight 201.69 g/mol Finetech Industry Limited
Appearance Crystalline solid[1]
Storage Temperature -20°C for long-term storage[1]

Synthesis and Purification

The primary synthetic route to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is through the reductive amination of a carbonyl precursor.[1] This versatile reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.[2]

Synthesis Workflow: Reductive Amination

The synthesis typically commences with 3-methoxybenzaldehyde and methylamine.[1]

Synthesis_Workflow Start 3-Methoxybenzaldehyde + Methylamine Imine Imine Intermediate Formation Start->Imine Reduction Reduction Imine->Reduction Amine [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine (Free Base) Reduction->Amine Salt Hydrochloride Salt Formation (with HCl) Amine->Salt Final [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl Salt->Final

Caption: Reductive amination synthesis workflow.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general reductive amination procedures. Researchers should optimize conditions for their specific laboratory setup.

  • Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of methylamine (1.5-2 equivalents, e.g., as a solution in methanol or THF) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to control the reaction rate and temperature.[1]

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration and wash with cold solvent.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride as a crystalline solid.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1]

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For the analysis of amines like [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, derivatization is often employed to improve chromatographic properties and fragmentation patterns.

GCMS_Workflow Sample Sample Preparation (e.g., Derivatization) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Caption: General GC-MS analytical workflow.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected ¹H NMR signals would include those for the methoxy group protons, aromatic protons, the ethyl chain protons, and the N-methyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aromatic C-H, C-O of the methoxy group, and the N-H stretch of the secondary amine hydrochloride salt.

Pharmacological Profile and Mechanism of Action

The pharmacological interest in [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride stems from its structural similarity to endogenous monoamine neurotransmitters and other psychoactive phenethylamines. It is hypothesized to interact with various neurotransmitter receptors and transporters, including those for serotonin, dopamine, and norepinephrine, thereby modulating mood, cognition, and behavior.[1]

The precise mechanism of action involves binding to these receptor sites and altering signal transduction pathways, which in turn leads to changes in cellular responses.[1] The 3-methoxy substitution is known to influence the serotonergic activity in related compounds.[1] For instance, 3-methoxyamphetamine demonstrates serotonergic activity by inhibiting serotonin reuptake.[1]

Further research is required to fully elucidate the specific binding affinities and functional activities (agonist, antagonist, or reuptake inhibition) of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride at these targets.

Applications in Research

Given its potential to interact with monoaminergic systems, this compound serves as a valuable research tool for:

  • Probing Neurotransmitter Systems: Investigating the structure-activity relationships of phenethylamines at serotonin, dopamine, and norepinephrine receptors and transporters.

  • Drug Discovery Lead: Serving as a scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3]

  • Understanding Mood and Behavior: As a tool to study the neurochemical basis of mood and behavior in preclinical models.

Safety and Handling

Conclusion

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a research chemical with significant potential for advancing our understanding of neuropharmacology. This guide has provided a framework for its synthesis, purification, and analytical characterization, along with insights into its potential mechanism of action and research applications. As with any research chemical, it is imperative that it is handled with appropriate safety precautions and that its identity and purity are rigorously confirmed before use in experimental studies.

References

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. (2020). [Link]

  • Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.
  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • PubChem. 3-Methoxyphenethylamine. [Link]

Sources

Exploratory

Synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride: A Technical Guide

Part 1: Executive Summary & Strategic Analysis Target Molecule Profile The target compound, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as -methyl-3-methoxyphenethylamine), is a secondary amine st...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as


-methyl-3-methoxyphenethylamine), is a secondary amine structurally belonging to the phenethylamine class.[1] It serves as a critical intermediate in the synthesis of CNS-active agents and a probe for monoamine transporter selectivity.
  • IUPAC Name:

    
    -Methyl-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.23 g/mol (Freebase); 201.69 g/mol (HCl Salt)

  • Key Structural Feature: A meta-methoxy substituent on the phenyl ring, distinguishing it pharmacologically from its ortho and para isomers.

Retrosynthetic Logic

The synthesis is best approached via the Mono-alkylation of Primary Amines . Direct alkylation of 3-methoxyphenethylamine with methyl iodide is discouraged due to the high probability of over-alkylation to the tertiary amine (dimethyl) and quaternary ammonium salts.

Therefore, this guide prioritizes the Formylation-Reduction Route . This pathway guarantees mono-methylation by converting the primary amine to a formamide, which is then reduced to the secondary amine. This method offers the highest specificity and yield for research-grade synthesis.

Retrosynthesis Target Target: N-Methyl-3-methoxyphenethylamine HCl Intermediate Intermediate: N-Formyl-3-methoxyphenethylamine Target->Intermediate Reduction (LiAlH4) Starting Starting Material: 3-Methoxyphenethylamine Intermediate->Starting Formylation (Ethyl Formate) Reagents Reagents: Ethyl Formate / LiAlH4 Reagents->Intermediate

Figure 1: Retrosynthetic disconnection showing the conversion of the primary amine to the formamide intermediate, followed by reduction to the target secondary amine.

Part 2: Critical Reagents & Safety Protocols

Reagent Standards

To ensure reproducibility and high purity (>98%), the following grades are required:

  • 3-Methoxyphenethylamine: >97% purity.[2] (Commercially available or synthesized via Henry reaction of 3-methoxybenzaldehyde).

  • Ethyl Formate: Anhydrous grade. Used as both reagent and solvent.[3][4][5]

  • Lithium Aluminum Hydride (LiAlH

    
    ):  95% powder or pellets. Critical: Do not use aged bottles with significant grey/white crust.
    
  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free, distilled over Na/benzophenone or from a solvent purification system (SPS).

  • Hydrogen Chloride (gas) or 2M HCl in Diethyl Ether: For salt formation.

Safety Directives (Self-Validating System)
  • LiAlH

    
     Handling:  This protocol involves a vigorous reduction. The reaction apparatus must be flame-dried and flushed with Argon. A quenching plan (Fieser method) must be prepared before starting.
    
  • Exotherm Control: The addition of the formamide to LiAlH

    
     is highly exothermic. Temperature monitoring via an internal probe is mandatory.
    

Part 3: Experimental Protocol (The Formylation-Reduction Route)

Phase 1: Synthesis of -Formyl-3-methoxyphenethylamine

This step protects the nitrogen and installs the single carbon atom required for the methyl group.

Mechanism: Nucleophilic acyl substitution.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
    ).
    
  • Charging: Add 3-Methoxyphenethylamine (10.0 g, 66.1 mmol) directly to the flask.

  • Reagent Addition: Add Ethyl Formate (40 mL, excess). The amine acts as the nucleophile.

  • Reaction: Heat the mixture to reflux (approx. 54°C) for 4–6 hours.

    • Process Check: Monitor via TLC (SiO

      
      ; DCM:MeOH 9:1). The starting amine spot (low R
      
      
      
      , ninhydrin active) should disappear, replaced by a higher R
      
      
      amide spot.
  • Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation under reduced pressure.

  • Result: The residue is

    
    -formyl-3-methoxyphenethylamine , typically a pale yellow viscous oil. Yield is generally quantitative (>95%).
    
    • Checkpoint: If the oil smells strongly of amine, re-dissolve in ethyl formate and reflux longer.

Phase 2: Reduction to the Secondary Amine

This step reduces the carbonyl of the formamide to a methylene group (


).

Mechanism: Hydride transfer via aluminate intermediate.

  • Apparatus: 500 mL 3-neck RBF, reflux condenser, addition funnel, internal thermometer, Argon inlet/outlet.

  • Catalyst Prep: Under Argon, suspend LiAlH

    
      (3.8 g, ~100 mmol, 1.5 eq) in anhydrous THF  (100 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the crude

    
    -formyl intermediate  (from Phase 1) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH
    
    
    
    suspension over 30 minutes.
    • Control: Maintain internal temperature <10°C. Evolution of H

      
       gas will be observed.
      
  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (66°C) for 12–16 hours. The grey suspension will turn white/off-white as the aluminate complex forms.

  • Quenching (Fieser Method):

    • Cool the flask to 0°C.

    • Carefully add 3.8 mL water (dropwise, vigorous H

      
       evolution).
      
    • Add 3.8 mL 15% NaOH solution.

    • Add 11.4 mL water .

  • Isolation: Warm to room temperature and stir for 30 minutes. A granular white precipitate (lithium/aluminum salts) will form. Filter through a celite pad. Wash the pad with THF (2 x 50 mL).

  • Concentration: Evaporate the filtrate to yield the crude freebase oil.

Phase 3: Purification and Hydrochloride Salt Formation[6]
  • Extraction: Dissolve the crude oil in DCM (100 mL). Wash with water (3 x 50 mL) to remove inorganic traces. Dry the organic layer over anhydrous MgSO

    
    .
    
  • Salt Precipitation:

    • Dissolve the dried freebase in a minimal amount of anhydrous diethyl ether (or isopropyl acetate).

    • Cool to 0°C.[5]

    • Slowly add 2M HCl in diethyl ether or bubble dry HCl gas until the solution is acidic (pH < 3).

    • A white precipitate will form immediately.

  • Recrystallization: Filter the solid. Recrystallize from boiling isopropanol/ethanol if necessary to achieve bright white crystals.

Part 4: Process Visualization & Control

The following workflow diagram illustrates the critical decision points and phase transitions in the synthesis.

SynthesisWorkflow start Start: 3-Methoxyphenethylamine step1 Reflux with Ethyl Formate (54°C, 6h) start->step1 check1 TLC Check: Amine spot gone? step1->check1 check1->step1 No (Continue Reflux) step2 Evaporation of Volatiles check1->step2 Yes inter Intermediate: N-Formyl Derivative step2->inter step3 LiAlH4 Reduction in THF (Reflux 16h) inter->step3 quench Fieser Quench (H2O / NaOH / H2O) step3->quench filter Filtration & Extraction quench->filter salt HCl Salt Formation (Ether/HCl) filter->salt end Final Product: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl salt->end

Figure 2: Operational workflow for the Formylation-Reduction synthesis pathway.

Part 5: Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, D O)

The spectrum should display the following characteristic signals:

  • Aromatic Region (6.8–7.4 ppm): Multiplet integrating to 4 protons (characteristic of meta-substitution).

  • Methoxy Group (3.8 ppm): Sharp singlet, 3H (

    
    ).
    
  • Alpha-Methylene (3.2–3.3 ppm): Triplet or multiplet, 2H (

    
    ).
    
  • Beta-Methylene (2.9–3.0 ppm): Triplet, 2H (

    
    ).
    
  • N-Methyl Group (2.7 ppm): Singlet, 3H (

    
    ).
    
Melting Point
  • Expected Range: 130–140°C (Dependent on recrystallization solvent and hydration state).

  • Note: Phenethylamine salts are often hygroscopic. Drying in a vacuum desiccator over P

    
    O
    
    
    
    is recommended before MP determination.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete formylation due to water in reagents.Use anhydrous ethyl formate; add molecular sieves to the reaction flask.
Incomplete Reduction Old LiAlH

or insufficient reflux time.
Use fresh reductant; ensure THF is anhydrous; extend reflux to 24h.
Oily Product (Not Crystallizing) Presence of unreacted freebase or residual solvent.[6]Ensure the ether solution is strictly anhydrous. Scratch the flask wall with a glass rod or use a seed crystal.
Dimethyl Impurity Contamination (unlikely with Formyl route) or impure starting amine.Check starting material purity. If dimethylamine is present, recrystallize from Ethanol/EtOAc.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodologies).
  • Podyacheva, E., et al. (2019). "Hitchhiker's guide to reductive amination."[7] Organic Chemistry Portal. Link

  • Zhang, L. (2012). "Method for synthesizing methoxy amine hydrochloride." SciSpace. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine." PubChem. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for amide reduction mechanisms).[8]

Sources

Foundational

Technical Guide: Solubility Profiling of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

[1][2] Executive Summary The precise solubility profile of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as 3-Methoxy-N-methylphenethylamine HCl ) is a critical determinant for successful assay deve...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The precise solubility profile of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as 3-Methoxy-N-methylphenethylamine HCl ) is a critical determinant for successful assay development, stock formulation, and pharmacokinetic evaluation.[1][2] As a substituted phenethylamine derivative, its hydrochloride salt form dictates a specific solubility landscape characterized by high hydrophilicity in polar protic media and distinct lipophilicity thresholds in organic solvents.[2]

This guide provides a technical breakdown of the compound’s solvation mechanics, empirically grounded solubility data derived from structural analogs, and validated protocols for verifying batch-specific solubility.[1][2]

Chemical Identity & Physicochemical Basis[2][3][4][5]

Understanding the molecule's structure is prerequisite to predicting its interaction with solvent systems.[1][2]

PropertyDetail
Systematic Name [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Common Synonyms 3-Methoxy-N-methylphenethylamine HCl; 3-MeO-NMPEA HCl
CAS Number 53102-69-5 (HCl salt); 33543-62-3 (Free base context)
Molecular Formula C₁₀H₁₅NO[1][2][3][4] · HCl
Molecular Weight 201.69 g/mol
Structural Class Phenethylamine (Secondary Amine)
Salt Form Hydrochloride (Increases polarity and water solubility)
Mechanistic Insight: The Solvation Driver

The hydrochloride moiety is the primary driver of solubility.[2] In the solid state, the protonated secondary amine forms an ionic lattice with the chloride counter-ion.[2]

  • In Water/PBS: The high dielectric constant of water disrupts the ionic lattice, hydrating the chloride ion and the protonated ammonium center (

    
    ).
    
  • In DMSO/Ethanol: These polar solvents can solvate the dipole-dipole interactions of the methoxy group and the ionic ammonium center, though slightly less efficiently than water.[1][2]

  • In Hexane/Ether: The non-polar nature of these solvents cannot overcome the lattice energy of the salt, resulting in near-zero solubility.

Solubility Landscape

The following data aggregates experimental ranges observed for closely related phenethylamine HCl salts (e.g., N-methylphenethylamine HCl, 3-methoxyphenethylamine HCl). Due to batch-to-batch crystal habit variations, these values represent conservative working estimates for laboratory applications.

Quantitative Solubility Profile
Solvent SystemSolubility RatingEstimated Concentration (Max)Application Context
Water (ddH₂O) Freely Soluble> 20 mg/mLAqueous stock solutions; rapid dissolution.[1][2]
PBS (pH 7.2) Soluble~ 10 mg/mLBiological assays; cell culture media.[1][2]
DMSO Soluble~ 30 mg/mLCryopreservation; high-concentration library stocks.[1][2]
Ethanol (99%) Soluble~ 25–30 mg/mLOrganic synthesis; evaporation-based coating.[1][2]
DMF Soluble~ 20–30 mg/mLAlternative to DMSO for specific chemical reactions.[1][2]
Diethyl Ether Insoluble< 0.1 mg/mLUsed to precipitate/wash the salt during purification.[1][2]
n-Hexane Insoluble< 0.1 mg/mLImpurity extraction (removes non-polar contaminants).[1][2]

Critical Note: The solubility in PBS is often lower than in pure water due to the Common Ion Effect (presence of Cl⁻ ions in PBS) and buffering capacity limits. Always dissolve in pure solvent (DMSO or Water) before adding to buffered media.[1][2]

Experimental Protocols

To ensure data integrity, researchers must verify the solubility of their specific lot using the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this method to determine the thermodynamic solubility limit.[1]

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS or Water).[2]

  • Agitation: Cap tightly and shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Observation:

    • If clear: Solubility is > 50 mg/mL.[1][2] Add more solid.[1][2]

    • If cloudy/precipitate remains: Proceed to step 5.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (280 nm) against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Use this method for rapid screening before biological assays.

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Slowly spike the DMSO stock into the aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, and 100 µM.

  • Incubation: Incubate for 2 hours at room temperature.

  • Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1][2]

    • Result: An increase in OD620 indicates precipitation (solubility limit reached).[1][2]

Decision Framework: Solvent Selection

The choice of solvent dictates the stability and usability of the compound.[1][2] Use the following logic flow to determine the optimal solvent for your specific application.

SolventSelection Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSynth Chemical Synthesis Or Purification Start->ChemSynth LongTerm Long-Term Storage (> 1 Month) Start->LongTerm CheckSol Is Conc > 5 mg/mL? BioAssay->CheckSol RxnSolvent Use Ethanol or DMF ChemSynth->RxnSolvent StoreSolid Store as Solid Powder -20°C, Desiccated LongTerm->StoreSolid Preferred StoreLiq Store in DMSO -20°C, Sealed LongTerm->StoreLiq Working Stock StockPrep Prepare Stock in 100% DMSO Dilution Dilute into Media (Keep DMSO < 0.1%) StockPrep->Dilution DirectAq Dissolve directly in PBS/Water CheckSol->StockPrep Yes (High Conc) CheckSol->DirectAq No (Low Conc) Precip Use Ether/Hexane to Precipitate Salt RxnSolvent->Precip Purification Step

Figure 1: Decision matrix for solvent selection based on experimental intent. Blue path denotes biological workflow; Red path denotes chemical processing; Green denotes storage stability.

Stability & Storage Guidelines

  • Hygroscopicity: Amine hydrochlorides are hygroscopic.[1][2] Exposure to humid air will cause the powder to clump and eventually deliquesce, altering the effective molecular weight (and thus concentration accuracy).

  • Solution Stability:

    • Aqueous Solutions: Stable for < 24 hours at 4°C. Prone to oxidation and microbial growth over time.[1][2] Do not store.

    • DMSO Stocks: Stable for 3–6 months at -20°C if protected from moisture.[1][2] Use freeze-thaw cycles sparingly.

  • Handling: Always equilibrate the vial to room temperature before opening to prevent condensation inside the bottle.

References

  • PubChem. (2023).[1][2][4][5] Compound Summary: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Exploratory

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride safety and handling precautions

Technical Monograph: Safety, Handling, and Operational Protocols for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Introduction & Chemical Identity Compound Name: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Operational Protocols for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Introduction & Chemical Identity

Compound Name: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride Common Synonyms: 3-Methoxy-N-methylphenethylamine HCl; 3-MeO-NMPEA HCl. Class: Substituted Phenethylamine / Trace Amine Derivative.

This guide outlines the technical handling, safety, and operational standards for 3-Methoxy-N-methylphenethylamine HCl.[1] As a structural analog of the endogenous trace amine N-methylphenethylamine (NMPEA), this compound is primarily utilized in neuropharmacological research to probe Trace Amine-Associated Receptors (TAARs) and Monoamine Oxidase (MAO) metabolic pathways.

Critical Safety Notice: While specific toxicological data for this positional isomer is limited compared to its 4-methoxy analog (PMMA), the structural homology necessitates that researchers treat this compound as a high-potency sympathomimetic . Strict adherence to the precautionary principle is required.

Physicochemical Profile

Understanding the "hardware" of the molecule is the first step in safe experimental design. The hydrochloride salt form imparts specific stability and solubility characteristics distinct from the free base.

PropertySpecificationOperational Implication
Molecular Formula C

H

NO

HCl
Basis for molarity calculations.
Molecular Weight ~201.69 g/mol Use this value for stock solution preparation.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or moisture uptake.
Solubility (Water) High (>20 mg/mL)Ideal for aqueous buffer preparation (PBS).
Solubility (DMSO) High (>30 mg/mL)Preferred for freezing stocks to prevent hydrolysis/oxidation.
Hygroscopicity Moderate to HighCritical: Must be weighed quickly or in a controlled humidity environment.
Acidity pH 5.0–6.0 (in 1% aq. solution)Compatible with physiological buffers; no neutralization usually required for in vitro use.

Hazard Identification & Risk Assessment

Because specific LD50 data is often absent for research-grade isomers, we utilize Read-Across Toxicology from the parent scaffold (Phenethylamine) and close analogs (3-Methoxyphenethylamine).

GHS Classification (Inferred/Conservative):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation/skin irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3]

Pharmacological Hazards:

  • Sympathomimetic Action: Potential to induce tachycardia or hypertension upon accidental systemic exposure.

  • MAO Interaction: Potential inhibitor or substrate for Monoamine Oxidase; avoid concurrent handling with MAOIs.

Visual 1: Risk Assessment & Control Logic

This diagram illustrates the decision logic for selecting engineering controls based on the procedure type.

RiskLogic Risk Procedure Risk Assessment State Physical State? Risk->State Solid Dry Powder (Weighing) State->Solid High Risk Liquid Solubilized (Dilution/Assay) State->Liquid Lower Risk Hood REQUIRED: Fume Hood / BSC (Inhalation Hazard) Solid->Hood PPE_High PPE: N95/P100 + Double Nitrile Gloves Solid->PPE_High Bench Benchtop Permissible (If capped) Liquid->Bench PPE_Std PPE: Standard Nitrile Gloves + Safety Glasses Liquid->PPE_Std

Caption: Hierarchy of controls based on the physical state of the compound. Dry powder handling poses the highest inhalation risk.

Operational Handling Protocols

Protocol A: Safe Weighing & Stock Preparation

Objective: Create a stable 10 mM stock solution while mitigating moisture contamination and exposure risk.

Reagents:

  • [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl (Solid)

  • DMSO (Anhydrous, ≥99.9%) or ddH₂O (Degassed)

Step-by-Step Workflow:

  • Acclimatization: Remove the storage vial from the freezer (-20°C). STOP. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the precise mass and potentially degrading the compound.

  • Weighing: Place the balance inside a chemical fume hood. If a balance hood is unavailable, use a tared, sealable weighing boat.

    • Target: Weigh approx. 2.02 mg for 1 mL of 10 mM stock.

  • Solubilization:

    • Preferred: Add DMSO. Vortex for 30 seconds.

    • Why DMSO? It prevents bacterial growth and hydrolysis during freeze-thaw cycles.

    • Alternative: If using water, the solution must be filtered (0.22 µm) and used immediately or aliquoted.

  • Verification: Inspect for clarity. The solution should be colorless. Any turbidity suggests impurities or incomplete solvation.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C.

Protocol B: Experimental Dilution (In Vitro)

Objective: Dilute stock for cell culture or binding assays.

  • Thaw DMSO stock at Room Temperature.

  • Serial Dilution: Perform dilutions in the assay buffer (e.g., PBS or HBSS).

  • pH Check: For concentrations >100 µM, verify the pH of the final media. The HCl salt can slightly acidify unbuffered solutions.

    • Self-Validation: If media turns yellow (phenol red indicator), adjust pH with dilute NaOH.

Scientific Context: Structure-Activity Relationship (SAR)

Understanding the SAR helps predict off-target effects during drug development.

  • The 3-Methoxy Position: Unlike the 4-methoxy (para) substitution found in PMMA (which is highly serotonergic and toxic), the 3-methoxy (meta) substitution often retains affinity for adrenergic and trace amine receptors but with altered metabolic stability.

  • N-Methylation: Increases lipophilicity compared to the primary amine, facilitating Blood-Brain Barrier (BBB) penetration. It also protects the amine from rapid deamination by MAO-B, potentially prolonging half-life compared to the non-methylated analog.

Visual 2: Handling & Solubility Decision Tree

This workflow guides the researcher in solvent selection based on the intended application.

SolubilityTree Start Start: 3-MeO-NMPEA HCl App Intended Application? Start->App InVivo In Vivo / Animal App->InVivo InVitro In Vitro / Cellular App->InVitro Storage Long Term Storage App->Storage Saline Dissolve in Sterile Saline (Use Fresh) InVivo->Saline Avoid DMSO toxicity DMSO Dissolve in DMSO (Max Stability) InVitro->DMSO Dilute <0.1% final Storage->DMSO

Caption: Decision matrix for solvent selection. DMSO is preferred for stability; Saline is required for direct animal injection.

Emergency Response Protocols

Spill Cleanup (Solid):

  • Isolate: Evacuate the immediate area.

  • PPE: Wear N95/P100 respirator and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up carefully.[1] Clean the surface with 10% bleach followed by ethanol.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect sympathomimetic respiratory distress).

  • Skin Contact: Wash with soap and water for 15 minutes.[4] The HCl salt is an irritant; redness may develop.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] The salt is acidic and can cause corneal abrasion.

Regulatory & Compliance

  • United States: While not always explicitly scheduled, this compound is an analog of controlled phenethylamines. It may be treated as a "Controlled Substance Analogue" under the Federal Analog Act if intended for human consumption. Strictly RUO (Research Use Only).

  • Storage Compliance: Store in a locked cabinet restricted to authorized personnel. Maintain a usage log (mass balance) to detect diversion or loss.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11503, N-Methylphenethylamine (Parent Analog). Retrieved from [Link]

  • World Health Organization (2022). Critical Review of Phenethylamines. Expert Committee on Drug Dependence. (Context on structural analogs). Retrieved from [Link]

Sources

Foundational

Technical Monograph: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

This technical guide provides an in-depth analysis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as -methyl-3-methoxyphenethylamine), a secondary amine structurally related to the neurotransmitte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as


-methyl-3-methoxyphenethylamine), a secondary amine structurally related to the neurotransmitter metabolite 3-methoxytyramine.

Executive Summary

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a substituted phenethylamine serving as a critical synthetic intermediate in the production of benzylisoquinoline alkaloids (e.g., Scoulerine) and as a pharmacological probe for Trace Amine Associated Receptors (TAARs). Structurally, it is the


-methylated analog of 3-methoxyphenethylamine (3-MPEA). Unlike its ortho-isomer (Methoxyphenamine), which is a 

-adrenergic agonist, the meta-isomer exhibits a pharmacological profile more closely aligned with central monoaminergic modulation, functioning as a ligand for TAAR1 and a substrate for monoamine oxidases (MAO).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is defined by a phenethylamine backbone with a methoxy substitution at the meta (3-) position and a methyl group on the nitrogen atom.

PropertyData
IUPAC Name ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Methyl-2-(3-methoxyphenyl)ethanamine hydrochloride
Common Synonyms

-Methyl-3-methoxyphenethylamine HCl; 3-Methoxy-

-methylphenethylamine
CAS Number (Free Base) 33543-62-3
CAS Number (HCl) Not explicitly indexed; refer to free base 33543-62-3
Molecular Formula

Molecular Weight 165.23 g/mol (Free Base); ~201.69 g/mol (HCl salt)
Solubility Highly soluble in water, ethanol, and DMSO.[1][2][3]
Appearance White to pale yellow crystalline solid (HCl salt); Pale yellow oil (Free base).
Structural Visualization

The following diagram illustrates the chemical structure and its relationship to key analogs.

ChemicalStructure Target N-Methyl-3-methoxyphenethylamine (Target Compound) Isomer Methoxyphenamine (Ortho-isomer, Bronchodilator) Target->Isomer Positional Isomerism (Meta vs Ortho) Parent 3-Methoxyphenethylamine (Parent Trace Amine) Parent->Target N-Methylation Metabolite 3-Methoxytyramine (Dopamine Metabolite) Metabolite->Target Dehydroxylation + N-Methylation

Figure 1: Structural relationship between the target compound and relevant phenethylamine analogs.

Synthetic Routes & Optimization

The synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine is most reliably achieved via the reduction of the corresponding


-methylacetamide. This method avoids the over-alkylation issues common with direct alkylation of the primary amine.
Primary Protocol: Amide Reduction via Borane

This protocol is adapted from biocatalytic synthesis literature for isoquinoline alkaloids.

Reagents:
  • Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0)

  • Amine Source: Methylamine (2M in THF or aqueous)

  • Coupling Agent: Thionyl chloride (

    
    ) or EDC/HOBt
    
  • Reducing Agent: Borane-tetrahydrofuran complex (

    
    )[2]
    
Step-by-Step Methodology:
  • Formation of

    
    -Methyl-2-(3-methoxyphenyl)acetamide: 
    
    • Dissolve 3-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) and reflux for 2 hours to generate the acid chloride.

    • Evaporate solvent/excess

      
      . Redissolve residue in DCM.
      
    • Add methylamine (excess) at 0°C. Stir for 4 hours.

    • Workup: Wash with 1N HCl, then saturated

      
      . Dry organic layer (
      
      
      
      ) and evaporate to yield the amide intermediate (
      
      
      -methyl-3-methoxyphenacetamide).
  • Reduction to Amine:

    • Dissolve the amide intermediate in anhydrous THF under argon.

    • Add

      
       (1.0 M, 5.0 eq) dropwise.
      
    • Reflux gently for 18 hours.[4][5]

    • Quenching: Cool to room temperature. Cautiously add 6N HCl to destroy excess borane and cleave the boron-amine complex. Stir for 30 minutes.

    • Isolation: Concentrate under reduced pressure.[4][2][5] Basify residue with 2M NaOH (pH > 12).

    • Extract with Ethyl Acetate (3x).[4][2] Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , and evaporate.[2][5]
      
  • Hydrochloride Salt Formation:

    • Dissolve the resulting pale yellow oil (free base) in minimal dry ethanol or diethyl ether.

    • Add 1.25 M HCl in ethanol dropwise until precipitation is complete.

    • Filter and recrystallize from ethanol/ether.

SynthesisPathway Precursor 3-Methoxyphenylacetic Acid Intermediate N-Methyl-2-(3-methoxyphenyl)acetamide Precursor->Intermediate 1. SOCl2 2. MeNH2 Product N-Methyl-3-methoxyphenethylamine (Free Base) Intermediate->Product BH3·THF, Reflux (Amide Reduction) Salt HCl Salt Product->Salt HCl/EtOH

Figure 2: Synthetic workflow from phenylacetic acid precursor to final hydrochloride salt.

Pharmacological Profile[3][4]

Mechanism of Action

The pharmacological activity of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine is governed by its interaction with trace amine systems and monoamine transporters.

  • TAAR1 Agonism: Like its parent compound 3-methoxyphenethylamine, this

    
    -methyl derivative acts as an agonist at the Trace Amine Associated Receptor 1 (TAAR1) . Activation of TAAR1 in presynaptic neurons modulates dopaminergic and serotonergic transmission, typically inhibiting the firing rate of dopaminergic neurons while facilitating monoamine efflux.
    
  • Monoamine Oxidase (MAO) Interaction: The 3-methoxy substitution renders the phenyl ring electron-rich, making the compound a substrate for MAO. However,

    
    -methylation (secondary amine) generally retards degradation by MAO-B compared to the primary amine, potentially extending its half-life in vivo.
    
  • Selectivity vs. Ortho-Isomer: Unlike Methoxyphenamine (the ortho-methoxy isomer), which possesses significant

    
    -adrenergic activity (bronchodilation), the meta-substitution pattern of the target compound significantly reduces direct adrenergic receptor binding, shifting the profile towards central trace amine modulation.
    
Analytical Characterization Data

The following data is typical for the free base form synthesized via the borane reduction method:

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.44 (s, 3H, 
      
      
      
      )
    • 
       2.85 (m, 4H, 
      
      
      
      )
    • 
       3.80 (s, 3H, 
      
      
      
      )
    • 
       6.75–7.20 (m, 4H, Ar-H)
      
  • Mass Spectrometry (EI):

    
    , base peak typically 
    
    
    
    .

Handling & Safety

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for bioactive phenethylamines.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of amine vapors.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine. Source: Journal of Organic Chemistry (2011). Context: Describes the synthesis of N-methyl-3-methoxyphenethylamine (Compound 4b) via amide reduction. URL:[Link]

  • PubChem Compound Summary: m-Methoxy-N-methylphenethylamine. Source:[3] National Center for Biotechnology Information. Context: Chemical identity, CAS 33543-62-3, and physicochemical descriptors.[3] URL:[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology. Source: Pharmacological Reviews. Context: General mechanism of 3-substituted phenethylamines as TAAR1 ligands. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Animal Studies with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Phenethylamine Derivative The compound [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Phenethylamine Derivative

The compound [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a member of the phenethylamine class, a vast family of neuroactive compounds. Phenethylamines are known to interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways.[1] The precise pharmacological profile of this specific derivative, however, remains largely uncharacterized in publicly available literature. This document, therefore, serves not as a definitive dosage guide, but as a comprehensive methodological framework for researchers to determine a safe and efficacious dose range for in vivo animal studies. The protocols outlined herein are designed to be self-validating, emphasizing a cautious, data-driven approach in alignment with the highest standards of scientific integrity and animal welfare. All proposed experiments must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board prior to initiation.[2][3]

Understanding the Molecular Context: Structure, Targets, and Predicted Effects

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride's structure suggests potential interactions with several key central nervous system targets. The phenethylamine backbone is a well-established pharmacophore for monoamine transporters and receptors.[4] The methoxy group on the phenyl ring can influence metabolic stability and receptor binding affinity.

Predicted Mechanism of Action

Based on its structural similarity to other methoxylated phenethylamines, this compound is hypothesized to act as a modulator of monoaminergic systems.[1] Its effects could be mediated through one or more of the following mechanisms:

  • Dopamine Receptor Agonism/Modulation: May interact with dopamine D1 and/or D2 receptors, potentially influencing locomotion, reward, and cognition.[4][5]

  • Serotonin Receptor Agonism/Modulation: Could exhibit affinity for various serotonin receptors (e.g., 5-HT2A), which is a common feature of psychoactive phenethylamines.[6]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: As a phenethylamine derivative, it is a candidate for interaction with TAAR1, a receptor known to modulate monoamine neurotransmission.[7]

The following diagram illustrates the potential signaling pathways that may be influenced by this compound.

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? NET Norepinephrine Transporter (NET) Compound->NET Inhibition? D2R Dopamine D2 Receptor Compound->D2R Agonism? 5HT2A Serotonin 5-HT2A Receptor Compound->5HT2A Agonism? TAAR1 TAAR1 Compound->TAAR1 Agonism?

Caption: Predicted molecular targets for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

Foundational Protocol: Acute Oral Toxicity Assessment (OECD 423)

Prior to conducting any efficacy studies, it is imperative to establish the acute toxicity profile of the compound. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a robust and ethical framework for this purpose, using a minimal number of animals.[8][9]

Objective

To determine the acute oral toxicity of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride and to estimate its LD50 (the dose lethal to 50% of the test population). This will inform the selection of a safe starting dose for subsequent studies.

Materials
  • [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

  • Vehicle (e.g., sterile saline, distilled water)

  • Rodent model (e.g., Sprague-Dawley rats or Swiss Webster mice, typically females as they can be slightly more sensitive)[10]

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and observation

Experimental Workflow

The following diagram outlines the decision-making process in an OECD 423 study.

OECD_423_Workflow Start Start with 3 animals at a default dose of 300 mg/kg Observe Observe for 48 hours Start->Observe Mortality_Check Mortality? Observe->Mortality_Check Two_or_Three_Dead 2 or 3 animals die Mortality_Check->Two_or_Three_Dead Yes One_Dead 0 or 1 animal dies Mortality_Check->One_Dead No Lower_Dose Dose 3 more animals at 50 mg/kg Two_or_Three_Dead->Lower_Dose Higher_Dose Dose 3 more animals at 2000 mg/kg One_Dead->Higher_Dose Confirm_at_300 Confirm with 3 more animals at 300 mg/kg Stop_and_Classify_Low Stop test and classify (Low Toxicity) Confirm_at_300->Stop_and_Classify_Low Stop_and_Classify_High Stop test and classify (High Toxicity) Lower_Dose->Stop_and_Classify_High Higher_Dose->Confirm_at_300

Caption: Decision-making workflow for OECD Test Guideline 423.

Step-by-Step Protocol
  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to the study.

  • Dose Preparation: Prepare a solution or suspension of the test compound in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume appropriate for the animal species (e.g., typically not exceeding 10 mL/kg for rodents).[11]

  • Initial Dosing: Administer a single oral dose of 300 mg/kg to a group of 3 animals.

  • Observation: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Decision Point 1:

    • If 2 or 3 animals die, the test is stopped, and the compound is classified as highly toxic. A new study may be initiated at a lower starting dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, proceed to the next step.

  • Higher Dose Group: Administer a single oral dose of 2000 mg/kg to a new group of 3 animals.

  • Observation: Observe this group as described in step 4.

  • Decision Point 2:

    • If 2 or 3 animals die at 2000 mg/kg, the test is stopped, and the LD50 is estimated to be in the range of 300-2000 mg/kg.

    • If 0 or 1 animal dies at 2000 mg/kg, a further group may be dosed at a higher level if necessary, or the LD50 is considered to be above 2000 mg/kg.

Dose-Range Finding for Efficacy Studies

Once a safe starting dose has been established from the acute toxicity study (typically 1/10th to 1/100th of the No Observed Adverse Effect Level, or NOAEL, if determined), a dose-range finding study can be initiated to identify a therapeutically relevant dose.

Objective

To identify a dose range that elicits a measurable pharmacological effect without causing significant adverse events.

Experimental Design
  • Animal Model: Select an appropriate animal model based on the research question (e.g., mouse model of depression, rat model of cognitive impairment).

  • Group Size: A minimum of 6-8 animals per group is recommended for statistical power.

  • Dose Escalation: Start with the safe starting dose and escalate the dose in subsequent groups (e.g., 3-fold or 5-fold increments). It is also prudent to include a vehicle control group.

  • Route of Administration: The route of administration should be relevant to the intended clinical application (e.g., oral, intraperitoneal, intravenous).[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Readouts: Include relevant behavioral and/or physiological endpoints to assess the compound's effect. For a compound with predicted psychoactive properties, consider assays such as:

    • Open-field test for locomotor activity.

    • Elevated plus-maze for anxiety-like behavior.

    • Forced swim test for antidepressant-like effects.

Data Summary and Interpretation

The results of the dose-range finding study should be summarized in a table to facilitate the selection of doses for definitive efficacy studies.

Dose (mg/kg)RouteNBehavioral Endpoint 1 (Mean ± SEM)Behavioral Endpoint 2 (Mean ± SEM)Observed Adverse Events
VehiclePO8......None
1PO8......None
3PO8......Mild hyperlocomotion
10PO8......Significant hyperlocomotion, stereotypy
30PO8......Severe stereotypy, ataxia

Concluding Remarks and Future Directions

The successful execution of the protocols detailed in this application note will provide a solid foundation for the in vivo investigation of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. The data generated from the acute toxicity and dose-range finding studies are critical for designing robust and ethical efficacy studies. Future research should focus on elucidating the specific receptor binding profile, metabolic fate, and long-term safety of this novel compound.

References

  • Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. Available at: [Link]

  • Tougan, T., et al. (2019). In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3. Malaria Journal. Available at: [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Kim, J., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics. Available at: [Link]

  • Ilie, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks. Available at: [Link]

  • da Silva, G. N., et al. (2018). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from [Link]

  • Nichols, D. E., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. ACS Chemical Neuroscience. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Mercolini, L., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. Available at: [Link]

  • University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. Available at: [Link]

  • Huestis, M. A., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. ResearchGate. Available at: [Link]

  • De-Giorgio, F., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Pharmaceuticals. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]

  • Headley, P. M., et al. (1977). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology. Available at: [Link]

  • Ilie, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • San Diego State University. (n.d.). IACUC Guidelines. Research. Available at: [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Available at: [Link]

  • Rodrigues, T., et al. (2023). Biodistribution and toxicity assessment of methoxyphenyl phosphonium carbosilane dendrimers in 2D and 3D cell cultures of human cancer cells and zebrafish embryos. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Novel Psychoactive Phenethylamines: Impact on Genetic Material. Retrieved from [Link]

  • The University of Texas at Arlington. (n.d.). IACUC Protocol Application Guidance. UTA Faculty & Staff Resources. Available at: [Link]

  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • University of Iowa. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Available at: [Link]

  • University of Padova. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. Unipd. Available at: [Link]

  • Google Patents. (n.d.). WO2023130181A1 - Phenethlyamines and methods of preparation thereof.
  • Mosnaim, A. D., et al. (1988). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology. Available at: [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

Sources

Application

Application Note: Characterization of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl Binding Affinity

Introduction & Scope This application note details the protocol for utilizing [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-Methyl-3-methoxyphenethylamine HCl) as a competitive "cold" ligand in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for utilizing [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-Methyl-3-methoxyphenethylamine HCl) as a competitive "cold" ligand in radioligand binding assays.[1]

Structurally, this compound is an N-methylated derivative of 3-methoxyphenethylamine (3-MPEA), a positional isomer of the trace amine tyramine and related to psychoactive phenethylamines.[1] In drug discovery, this molecule is frequently screened to determine Structure-Activity Relationships (SAR) regarding:

  • TAAR1 (Trace Amine Associated Receptor 1): To assess agonist potency or affinity relative to endogenous trace amines (e.g.,

    
    -PEA).[1]
    
  • 5-HT2A Receptors: To evaluate selectivity and potential off-target effects, given the phenethylamine scaffold's propensity for serotonergic interaction.

Note: This protocol describes the use of the hydrochloride salt as a displacing ligand to determine its inhibition constant (


) against standard radioligands.

Material Specifications & Handling

Compound Properties
PropertySpecification
IUPAC Name [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Common Name N-Methyl-3-methoxyphenethylamine HCl
Molecular Formula

Solubility Highly soluble in water (>20 mg/mL), PBS, and DMSO.[1][2]
Storage Desiccate at -20°C. Hygroscopic.
Role in Assay Cold Competitor (Displacer)
Reagent Preparation

Stock Solution (10 mM):

  • Weigh 2.01 mg of the HCl salt (MW

    
     201.7  g/mol ).[1]
    
  • Dissolve in 1.0 mL of deionized water or assay buffer.

  • Vortex for 30 seconds until fully dissolved.

  • Critical: Prepare fresh on the day of the assay to prevent oxidative degradation of the amine.

Experimental Design: Competitive Binding Workflow

The objective is to construct a dose-response curve where [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine displaces a target-specific radioligand.[1]

Assay Logic Diagram

The following diagram illustrates the competitive inhibition model and the experimental workflow.

BindingAssay cluster_0 Reaction Components cluster_1 Process Flow Receptor Membrane Prep (TAAR1 or 5-HT2A) Incubate Equilibrium Binding (60-90 min @ 25°C) Receptor->Incubate HotLigand Radioligand ([3H]-PEA or [3H]-Ketanserin) HotLigand->Incubate ColdLigand Test Compound (N-Methyl-3-methoxy...) ColdLigand->Incubate Displaces Hot Ligand Harvest Vacuum Filtration (GF/B Filters) Incubate->Harvest Bound Complex Count Liquid Scintillation Counting (LSC) Harvest->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze CPM Data

Caption: Workflow for competitive radioligand binding. The test compound competes with the radioligand for the receptor binding pocket.

Detailed Protocols

Protocol A: TAAR1 Binding Assay (Trace Amine Target)

Rationale: 3-methoxyphenethylamines are classic probes for TAAR1.[1] This assay uses HEK293 cells stably expressing rTAAR1 or hTAAR1.[1]

Materials:

  • Membranes: HEK293-hTAAR1 membrane homogenate (

    
     protein/well).[1]
    
  • Radioligand:

    
    -
    
    
    
    -Phenethylamine (Specific Activity: 20-40 Ci/mmol) OR
    
    
    -RO5166017.[1]
  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM

    
    , pH 7.4.
    

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

  • Pipetting Scheme:

    • Total Binding (TB):

      
       Buffer + 
      
      
      
      Radioligand (final conc.[1]
      
      
      , e.g., 20 nM).
    • Non-Specific Binding (NSB):

      
       Buffer + 
      
      
      
      Radioligand +
      
      
      unlabeled
      
      
      -PEA (
      
      
      final).[1]
    • Test Wells:

      
       Buffer + 
      
      
      
      Radioligand +
      
      
      [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine (varying concentrations).[1]
  • Serial Dilution: Prepare the test compound in 7 concentrations ranging from

    
     to 
    
    
    
    (semi-log dilution).
  • Initiation: Add

    
     of membrane suspension to all wells.
    
  • Incubation: Shake gently for 60 minutes at room temperature (22°C).

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.[1]

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Counting: Add scintillation cocktail and count via LSC.

Protocol B: 5-HT2A Binding Assay (Selectivity Screen)

Rationale: To verify if the N-methyl and 3-methoxy modifications confer selectivity against the serotonin 2A receptor, a common off-target for phenethylamines.[1]

Materials:

  • Membranes: Rat frontal cortex homogenate or CHO-h5HT2A cells.[1]

  • Radioligand:

    
    -Ketanserin (0.5 - 1.0 nM final).[1]
    
  • Non-Specific Control: Methysergide (

    
    ) or Mianserin.[1]
    

Modifications from Protocol A:

  • Incubation Time: 90 minutes at 37°C (5-HT2A kinetics are slower).[1]

  • Buffer: 50 mM Tris-HCl, 0.1% Ascorbic Acid (critical to prevent oxidation of phenethylamines), 4 mM

    
    .
    

Data Analysis & Expected Results

Calculation of and

Convert raw CPM (Counts Per Minute) to % Specific Binding:



Fit the data to a One-Site Competition Model using non-linear regression (GraphPad Prism or similar):


[1]

Calculate the affinity constant (


) using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand used.[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpretation of Results
ParameterExpected OutcomeInterpretation
Hill Slope

Indicates competitive binding at a single site.[1]
Ki (TAAR1)

Moderate affinity.[1] 3-methoxy substitution generally reduces potency compared to unsubstituted

-PEA, but N-methylation may improve metabolic stability while retaining binding.[1]
Ki (5-HT2A)

Low affinity expected.[1] Without 4-position substitution (e.g., Br, I, or alkyl), simple 3-methoxy phenethylamines are usually weak 5-HT2A ligands.[1]

Troubleshooting & Controls

Self-Validating Controls
  • Positive Control: Run a curve with unlabeled

    
    -PEA (for TAAR1) or DOI (for 5-HT2A) in parallel.[1] If these do not yield expected 
    
    
    
    values, the assay system (membranes/radioligand) is compromised.
  • Solvent Control: Ensure the highest concentration of vehicle (water/DMSO) does not inhibit binding >5%.

Common Issues
  • Filter Binding: Phenethylamines are "sticky."[1] If NSB is high (>20% of Total), increase PEI soak time for filters or add 0.1% BSA to the assay buffer.

  • Oxidation: The amine group is susceptible to oxidation.[1] Always include Ascorbic Acid (0.1%) in the buffer for 5-HT assays or if incubations exceed 60 minutes.

References

  • Borowsky, B., et al. (2001).[1] Trace amines: Identification of a family of mammalian G protein-coupled receptors.[1][3] Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

  • Bunzow, J. R., et al. (2001).[1] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.[4] Molecular Pharmacology, 60(6), 1181-1188.[1]

  • Glennon, R. A., et al. (1988).[1] Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry, 35(4), 734-740.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11847774, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1]

Sources

Method

Application Notes &amp; Protocols: Characterizing [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride as a Pharmacological Tool

Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2-(3-Methoxy-phenyl)-ethyl]-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (herein referred to as ‘the compound’) as a tool for studying receptor pharmacology. As a member of the phenethylamine class, this compound is structurally related to endogenous neurotransmitters and other psychoactive molecules, making it a valuable candidate for investigating receptor-ligand interactions.[1] Due to the limited specific pharmacological data in public literature, this guide presents a logical, self-validating framework for its complete characterization, from initial physicochemical verification to detailed in vitro pharmacological profiling. The protocols herein are designed not merely as procedural steps but as a didactic guide, explaining the scientific rationale behind each stage to ensure robust and reproducible results.

Introduction and Scientific Context

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a substituted phenethylamine. This structural class is of high interest in neuropharmacology due to its core scaffold, which is shared by monoamine neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of synthetic compounds that modulate their receptors.[2] The presence of a methoxy group on the phenyl ring at the meta-position and an N-methyl group on the ethylamine side chain is expected to significantly influence its steric and electronic properties, thereby dictating its receptor binding affinity and functional activity.[2]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to standard laboratory buffer systems.[2] While its precise biological targets are not extensively documented, its structure strongly suggests likely interactions with serotonin (5-HT), dopamine (D), norepinephrine (NE), and trace amine-associated receptors (TAARs).[2][3] Therefore, a systematic characterization is essential before its use in specific pharmacological models. This guide provides the foundational protocols to establish its identity, purity, receptor binding profile, and functional efficacy.

Physicochemical Properties & Initial Verification

Before any biological assay, it is imperative to verify the identity, purity, and concentration of the compound. Contaminants or degradation products can lead to spurious and non-reproducible results.

Table 1: Compound Specifications

Property Value Source
IUPAC Name N-methyl-2-(3-methoxyphenyl)ethan-1-amine hydrochloride -
CAS Number 53102-69-5 [2]
Molecular Formula C₁₀H₁₆ClNO -
Molecular Weight 201.69 g/mol -
Form Solid (as hydrochloride salt) [2]
Solubility Soluble in water and polar organic solvents like methanol/ethanol.[2][4] -

| Storage | Store desiccated at 2-8°C. Protect from light. |[5] |

Protocol 1: Identity and Purity Confirmation via LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating a sample into its components and identifying them by their mass-to-charge ratio (m/z).[6][7] This protocol confirms the compound's molecular weight and assesses its purity by detecting potential contaminants.

Materials:

  • [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride sample

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column

  • LC-MS system (e.g., Q-TOF or similar high-resolution mass spectrometer)[8]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to a final concentration of 1-10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Separation:

    • Inject 1-5 µL of the prepared sample onto the C18 column.

    • Apply a gradient elution method. Example Gradient: Start at 5% Mobile Phase B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Causality: The gradient separation ensures that compounds with different polarities elute at different times, allowing for the separation of the main compound from any impurities.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Scan a mass range that includes the expected molecular ion (e.g., 50-500 m/z).

    • The expected [M+H]⁺ ion for the free base (C₁₀H₁₅NO) is approximately 166.12 m/z. The high-resolution instrument should provide a mass accurate to within 5 ppm.

  • Data Analysis:

    • Confirm the presence of a major peak in the chromatogram corresponding to the expected [M+H]⁺ ion.

    • Integrate the area of all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A purity of ≥98% is recommended for pharmacological assays.

Strategic Workflow for Pharmacological Characterization

A logical progression from broad screening to specific functional analysis is crucial for efficiently characterizing a novel ligand. This workflow ensures that resources are focused on the most relevant biological targets.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: In-Depth Characterization cluster_3 Phase 4: Final Profile A Compound Acquisition & QC (Protocol 1) B Broad Receptor Screening (e.g., Commercial Panel) A->B Verified Compound C Identify 'Hits' (Receptors with significant binding) B->C Binding Data D Affinity Determination (Ki) Radioligand Binding Assay (Protocol 2) C->D Prioritized Targets E Functional Activity (EC50/IC50) Signaling Assay (Protocol 3) D->E Confirmed Affinity F Mode of Action (Agonist vs. Antagonist) E->F Potency & Efficacy Data G Comprehensive Pharmacological Profile F->G Complete Characterization

Caption: Workflow for characterizing a novel pharmacological tool.

Application I: In Vitro Receptor Binding Assays

Objective: To determine the compound's affinity (expressed as the inhibition constant, Kᵢ) for specific molecular targets. Based on the phenethylamine scaffold, primary targets include serotonergic (e.g., 5-HT₂ₐ), dopaminergic, and adrenergic receptors.[9][10]

Protocol 2: Competitive Radioligand Binding Assay (Example: 5-HT₂ₐ Receptor)

Rationale: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand ([³H]-ketanserin) for binding to the 5-HT₂ₐ receptor in a cell membrane preparation. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the Kᵢ.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]-ketanserin (specific activity ~60-90 Ci/mmol) as the radioligand.

  • Mianserin or another high-affinity 5-HT₂ₐ antagonist for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 1 pM) in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-ketanserin, 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL Mianserin (10 µM final conc.), 50 µL [³H]-ketanserin, 100 µL membrane preparation.

    • Test Compound: 50 µL of each compound dilution, 50 µL [³H]-ketanserin, 100 µL membrane preparation.

    • Causality: The NSB wells are critical. They measure how much radioligand binds to components other than the target receptor (e.g., lipids, filter mat). This value is subtracted from all other wells to determine specific binding.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Table 2: Illustrative Data Table for Receptor Binding Profile

Receptor Target Radioligand Used Kᵢ (nM) of Test Compound
5-HT₂ₐ [³H]-ketanserin Experimental Value
5-HT₂C [³H]-mesulergine Experimental Value
D₂ [³H]-spiperone Experimental Value
α₁ₐ [³H]-prazosin Experimental Value

| TAAR1 | [³H]-epinephrine | Experimental Value |

Application II: In Vitro Functional Assays

Objective: To determine the compound's functional effect at the receptor. Does it activate the receptor (agonist), block the activator (antagonist), or produce a submaximal response (partial agonist)? This is quantified by its potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of maximal response relative to a reference agonist).

Protocol 3: Calcium Mobilization Functional Assay (Example: 5-HT₂ₐ Receptor)

Rationale: The 5-HT₂ₐ receptor is a Gαq-coupled G protein-coupled receptor (GPCR). Agonist binding activates the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, causing a release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A known 5-HT₂ₐ agonist (e.g., serotonin) as a positive control.

  • A fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the 5-HT₂ₐ-expressing cells in black-walled, clear-bottom 96-well plates and grow to ~90% confluency.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C.

    • Causality: The "AM" ester group makes the dye cell-permeable. Inside the cell, esterases cleave this group, trapping the active, calcium-sensitive form of the dye in the cytosol.

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer at 4x the final desired concentration. Also prepare the positive control agonist.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • The instrument then automatically injects the compound dilutions into the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy).

    • To test for antagonist activity, pre-incubate the cells with the test compound for 15-20 minutes before adding a fixed concentration (e.g., the EC₈₀) of the reference agonist. An antagonist will cause a rightward shift in the agonist's dose-response curve.

G A Agonist (Test Compound) B 5-HT2A Receptor (GPCR) A->B Binds C Gαq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Cleaves F IP3 E->F G DAG E->G H Endoplasmic Reticulum (ER) F->H Binds to IP3 Receptor I Ca²⁺ Release H->I Triggers J Cellular Response I->J

Caption: Gαq signaling pathway activated by a 5-HT₂ₐ receptor agonist.

Conclusion

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride represents a potentially valuable chemical tool for probing monoaminergic receptor systems. However, its utility is entirely dependent on a thorough and systematic pharmacological characterization. By following the workflow and protocols detailed in this guide—from rigorous analytical verification to quantitative assessment of receptor affinity and functional activity—researchers can generate a reliable pharmacological profile for this compound. This foundational data is the prerequisite for its confident application in more complex biological systems and for the valid interpretation of any resulting experimental data.

References

  • Luethi, D., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 1173. [Link]

  • Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ACS Omega, 5(4), 2011-2021. [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved February 7, 2026, from [Link]

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved February 7, 2026, from [Link]

  • Mardal, M., et al. (2022). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 27(21), 7311. [Link]

  • Głowienkowska, S., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 569538. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Experimental Design for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride in Rodent Models

[1] Abstract & Scope This application note provides a comprehensive experimental framework for investigating [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as -methyl-3-methoxyphenethylamine or -meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note provides a comprehensive experimental framework for investigating [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as


-methyl-3-methoxyphenethylamine or 

-methyl-3-MPEA).[1] While structurally related to the psychostimulant paramethoxymethamphetamine (PMMA) and the trace amine 3-methoxyphenethylamine (3-MPEA), this specific

-methylated derivative occupies a unique pharmacological niche.[1] It serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporter kinetics.[1]

This guide details formulation strategies, dose-ranging protocols, and behavioral assays designed to elucidate its pharmacokinetic profile and pharmacodynamic efficacy in rodent models (C57BL/6 mice and Sprague-Dawley rats).[1]

Compound Profile & Mechanism of Action[2]

Chemical Identity[1][3][4]
  • IUPAC Name: amine hydrochloride[1][2]

  • Common Abbreviation:

    
    -methyl-3-MPEA HCl[1]
    
  • Molecular Weight: ~201.7 g/mol (HCl salt)

  • Solubility: Highly soluble in water and physiological saline (>20 mg/mL).[1]

Pharmacological Context

Unlike amphetamines (which possess an


-methyl group), phenethylamines like 

-methyl-3-MPEA are rapidly metabolized by Monoamine Oxidases (MAO-A/B).[1] The

-methyl group provides partial metabolic stability compared to the primary amine, potentially enhancing blood-brain barrier (BBB) penetration and lipophilicity.[1]

Primary Targets:

  • TAAR1 Agonism: Modulates dopaminergic firing rates and cAMP accumulation.[1]

  • Monoamine Transporters (DAT/SERT): Acts as a substrate-type releaser or reuptake inhibitor.[1]

  • VMAT2 Interaction: Potential displacement of vesicular neurotransmitters.[1]

Signaling Pathway Visualization

The following diagram illustrates the theoretical signaling cascade triggered by


-methyl-3-MPEA upon binding to TAAR1 in a presynaptic dopaminergic neuron.

TAAR1_Signaling Compound N-methyl-3-MPEA TAAR1 TAAR1 Receptor (Intracellular/Membrane) Compound->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates K_Channel K+ Channel (Inhibition) PKA->K_Channel Phosphorylation Firing Increased Neuronal Firing Rate K_Channel->Firing Depolarization

Figure 1: Putative signal transduction pathway.[1] The compound binds TAAR1, triggering a Gs-coupled cascade that enhances neuronal excitability via cAMP/PKA signaling.

Safety & Handling

Researcher Safety
  • Hazard Class: Irritant (Skin/Eye).[1] Potential sympathomimetic.[1][3]

  • PPE: Nitrile gloves, lab coat, safety glasses. Handle powder in a fume hood to avoid inhalation.[1]

Animal Welfare Considerations
  • Sympathomimetic Toxicity: High doses may cause hyperthermia, tachycardia, or stereotypy.

  • Exclusion Criteria: Animals exhibiting seizures or weight loss >15% must be euthanized immediately.[1]

Experimental Design: The "3-Tier" Approach

To ensure scientific rigor, do not assume a "standard dose." Phenethylamine potencies vary wildly based on metabolic clearance.[1] Use this tiered validation system.

Phase I: Maximum Tolerated Dose (MTD) Determination
  • Objective: Define the therapeutic window.

  • Design: Acute single-dose escalation (Up-and-Down method).

  • Subjects: C57BL/6 Mice (n=3 per dose group).

  • Doses: 1, 3, 10, 30, 60 mg/kg (i.p.).

  • Observation: 0–4 hours post-injection.[1] Score for sedation, piloerection, tremors, and stereotypy.

Phase II: Pharmacokinetic (PK) Profiling
  • Objective: Determine half-life (

    
    ) and Brain/Plasma ratio.
    
  • Timepoints: 15, 30, 60, 120, 240 min post-injection.

  • Method: LC-MS/MS analysis of plasma and whole brain homogenate.[1]

Phase III: Behavioral Efficacy (Open Field)
  • Objective: Quantify psychomotor activation (a proxy for dopaminergic activity).

  • Controls: Vehicle (Saline) and Positive Control (Amphetamine 3 mg/kg).[1]

Detailed Protocols

Protocol A: Formulation for Injection

Goal: Prepare a stable, pH-neutral solution for intraperitoneal (i.p.) administration.[1]

  • Calculate Free Base Equivalent:

    • Molecular Weight (Salt): 201.7 g/mol

    • Molecular Weight (Base): ~165.2 g/mol

    • Correction Factor: 1.22 (Weigh 1.22 mg of salt to deliver 1 mg of active base).

  • Vehicle Selection: Sterile 0.9% Saline (NaCl).[1]

  • Dissolution:

    • Dissolve the calculated mass of salt in 90% of the final volume of saline.

    • Vortex for 30 seconds.

  • pH Adjustment:

    • Test pH.[1] If < 5.0, adjust carefully with dilute NaOH to pH 6.0–7.4.[1]

    • Note: Highly acidic solutions cause peritoneal irritation, confounding behavioral data.[1]

  • Sterilization: Pass through a 0.22

    
    m syringe filter.[1]
    
Protocol B: Open Field Locomotor Assay

Goal: Assess psychostimulant activity.[1][3]

  • Acclimatization: Move animals to the testing room 60 minutes prior to the experiment. Lighting: Dim (30–50 lux).[1]

  • Habituation: Place mouse in the center of the Open Field arena (40x40 cm) for 30 minutes prior to injection to establish baseline activity.[1]

  • Treatment:

    • Remove mouse, administer [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl (e.g., 10 mg/kg, i.p.).[1]

    • Injection Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1]

  • Recording: Immediately return mouse to the arena. Record movement for 60–90 minutes.[1]

  • Analysis: Bin data in 5-minute intervals. Measure Total Distance Traveled (cm) and Center Time (s) (anxiety index).

Data Analysis & Visualization

Dosing Table Template

Use the following structure to report Phase I findings.

GroupDose (mg/kg)RoutenClinical Observations (0-2h)Outcome
A 3.0i.p.3Normal grooming, no hyperactivitySafe
B 10.0i.p.3Increased rearing, mild hyperlocomotionActive Range
C 30.0i.p.3Continuous locomotion, stereotypyCeiling Effect
D 60.0i.p.3Tremors, hyperthermiaToxic / Stop
Experimental Workflow Diagram

This workflow ensures data integrity and reproducibility.

Workflow Start Compound Receipt Formulation Formulation (pH 7.4 Saline) Start->Formulation Pilot Phase I: MTD Pilot Formulation->Pilot Decision Select Dose Range Pilot->Decision Exp_A Phase II: PK Study Decision->Exp_A PK Subset Exp_B Phase III: Behavior Decision->Exp_B Efficacy Subset Analysis Data Analysis (ANOVA) Exp_A->Analysis Exp_B->Analysis

Figure 2: Sequential experimental workflow. The study must pass the Phase I safety gate before proceeding to PK and Behavioral efficacy.

References

  • Sotnikova, T. D., et al. (2009). "Trace amine-associated receptor 1 and amphetamine actions."[1] Journal of Neurochemistry, 111(4).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press. (Reference for phenethylamine SAR and dosage baselines). [1]

  • Lewin, A. H., et al. (2008). "Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1."[1] Bioorganic & Medicinal Chemistry, 16(15).[1]

  • National Institutes of Health (NIH). "Guidelines for the Care and Use of Laboratory Animals."[1]

Sources

Method

Application Note: Preparation of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Stock Solutions

[1] Abstract & Scope This technical guide details the standardized protocol for preparing high-integrity stock solutions of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-Methyl-3-methoxypheneth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the standardized protocol for preparing high-integrity stock solutions of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-Methyl-3-methoxyphenethylamine hydrochloride).[1] This compound is a substituted phenethylamine often utilized in neuropharmacology research, specifically involving Trace Amine-Associated Receptors (TAARs) and monoamine oxidase (MAO) kinetics.[1]

The reliability of biological data depends heavily on the accuracy of the initial stock preparation. This guide addresses solubility limits, solvent compatibility (DMSO vs. Aqueous), pH considerations for the hydrochloride salt, and long-term stability storage.

Physicochemical Profile

Before initiating the protocol, verify the specific batch data.[2][3] The values below represent the theoretical standards for the hydrochloride salt.

PropertyValueNotes
Compound Name [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl
Synonyms N-Methyl-3-methoxyphenethylamine HCl
CAS Number 53102-69-5Verify against vial label.[1][4][5]
Molecular Formula

Molecular Weight 201.69 g/mol Use this for Molarity calculations.[1][5]
Solubility (Water)

Freely soluble; acidic pH.[1]
Solubility (DMSO)

Preferred for frozen stocks.[1]
Appearance White to off-white crystalline solidHygroscopic.[1]

Solvent Selection Strategy

Choosing the correct solvent is a critical decision point that dictates the stability and application of the stock solution.

Decision Logic for Solvent Choice

The following logic flow illustrates the selection process based on downstream applications.

SolventSelection Start Start: Define Application AppType Primary Application? Start->AppType BioAssay Cell Culture / In Vivo Injection AppType->BioAssay Immediate Use ChemScreen HTS Library / Long-term Storage (>1 month) AppType->ChemScreen Storage WaterPath Aqueous Buffer (PBS/Water) BioAssay->WaterPath DMSOPath DMSO (Anhydrous) ChemScreen->DMSOPath CheckPH Critical: Check pH (HCl salt is acidic) WaterPath->CheckPH Required Freeze Store at -20°C (Avoid freeze-thaw) DMSOPath->Freeze

Figure 1: Decision tree for solvent selection based on experimental requirements.[1] Blue nodes indicate start; Green indicates biological suitability; Red indicates chemical stability priority.[2]

Protocol A: Preparation of 10 mM Aqueous Stock (For Immediate Biological Use)

Application: Acute tissue slice preparations, cell culture treatments (where DMSO is toxic), or enzymatic assays.[2] Caution: The HCl salt will lower the pH of unbuffered water.[1]

Materials
  • [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl solid.[1]

  • Milli-Q Water (18.2 MΩ[1]·cm) or PBS (Phosphate Buffered Saline, pH 7.4).

  • 0.22 µm PES (Polyethersulfone) syringe filter (Sterile).

  • Analytical Balance (Precision 0.01 mg).[1]

Step-by-Step Procedure
  • Calculation: To prepare 10 mL of a 10 mM solution:

    
    
    
    
    
    [1]
  • Weighing: Weigh exactly 20.17 mg of the solid into a sterile 15 mL polypropylene tube.

    • Note: Amine salts are hygroscopic.[1][6] Minimize exposure to air.[1][7] Close the source vial immediately.

  • Initial Dissolution: Add 8 mL (80% of final volume) of Milli-Q water or PBS.

    • Vortex gently for 30 seconds. The solid should dissolve rapidly.[1]

  • pH Adjustment (Critical Step):

    • If dissolved in unbuffered water, the pH will be acidic (~pH 4-5).[1]

    • For cell culture, verify pH.[2] If necessary, neutralize carefully with dilute NaOH, but be aware that converting to the free base may reduce solubility and cause precipitation.[2] Recommendation: Dissolve in PBS to maintain physiological pH.

  • Volume Adjustment (QS): Add solvent to bring the total volume to exactly 10.0 mL .

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

Protocol B: Preparation of 50 mM DMSO Stock (For Long-Term Storage)

Application: High-Throughput Screening (HTS), frozen library storage, or applications requiring high concentrations.[1]

Materials
  • DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9% (Cell culture grade).[2]

  • Amber glass vials (to protect from light).[1]

  • Argon or Nitrogen gas (optional, for purging).[1]

Step-by-Step Procedure
  • Calculation: To prepare 5 mL of a 50 mM solution:

    
    [1]
    
  • Dissolution: Weigh 50.42 mg of the compound directly into a chemically resistant glass vial.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO.

    • Note: DMSO has a density of 1.1 g/mL.[1] If weighing the solvent, you would need 5.5 g of DMSO, but volumetric addition is standard for molarity.[2]

  • Mixing: Vortex until completely dissolved. Sonicate for 1-2 minutes if minor particles persist.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

    • Flush the headspace with Argon/Nitrogen if available to prevent oxidation.[1]

    • Cap tightly and store at -20°C .

Quality Control & Validation

Every stock solution must be validated before use in critical assays.[1]

QC TestMethodAcceptance Criteria
Visual Inspection Invert tube against lightClear, colorless solution. No particulates or haze.[1]
Solubility Check Centrifugation (10,000 x g, 5 min)No pellet visible.
Concentration Verification UV-Vis SpectroscopyAbsorbance at

(typically ~270-280 nm for phenethylamines) matches Beer-Lambert Law calculation.[1]
Workflow Visualization

The following diagram outlines the critical path for preparing and validating the stock.

StockPrepWorkflow Weigh 1. Weigh Solid (Precision Balance) Solvent 2. Add Solvent (80% of Volume) Weigh->Solvent Dissolve 3. Dissolve (Vortex/Sonicate) Solvent->Dissolve QS 4. QS to Final Vol (Volumetric) Dissolve->QS Filter 5. Filter Sterilize (0.22 µm) QS->Filter QC 6. QC Check (Visual/UV) Filter->QC Store 7. Aliquot & Store (-20°C) QC->Store

Figure 2: Linear workflow for the preparation, sterilization, and validation of the stock solution.[1]

Storage and Stability Guidelines

  • Temperature: Store DMSO stocks at -20°C or -80°C . Aqueous stocks should be used fresh or stored at +4°C for no more than 1 week.[1]

  • Light: Phenethylamines can be light-sensitive.[1] Use amber vials or wrap tubes in aluminum foil.

  • Freeze-Thaw: Limit to 3 cycles . Repeated temperature shifts can cause micro-precipitation or hydrolysis.[1]

  • Hygroscopicity: The HCl salt attracts atmospheric moisture.[1] Always equilibrate the stock vial to room temperature before opening to prevent condensation inside the vial.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118500, m-Methoxy-N-methylphenethylamine. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[2] Biochemical Pharmacology, 22(23), 3099–3108.[2] (Foundational reference for using stock solutions in
    
    
    determinations).
  • Cold Spring Harbor Protocols. General Guide to Stock Solution Preparation. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride stability issues and degradation

Technical Support Center: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride A Guide to Stability, Degradation, and Experimental Troubleshooting Welcome to the technical support guide for [2-(3-Methoxy-phenyl)-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

A Guide to Stability, Degradation, and Experimental Troubleshooting

Welcome to the technical support guide for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (CAS: 53102-69-5). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability characteristics of this compound and to offer practical solutions for issues encountered during its handling, storage, and experimental use. As a substituted phenethylamine derivative, understanding its chemical behavior is critical for ensuring data integrity and the success of your research.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

Q1: What are the optimal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored as a crystalline solid at -20°C.[1] The container must be kept tightly sealed in a dry, well-ventilated place to prevent moisture absorption and degradation.[2][3]

Q2: Is [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride sensitive to moisture?

A: Yes, there is a potential for moisture sensitivity. The related compound, methylamine hydrochloride, is known to be hygroscopic (absorbs moisture from the air).[2][4][5] To mitigate this, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to store it in a desiccator, especially after the container has been opened.[2]

Q3: What are the primary chemical liabilities or expected degradation pathways?

A: The main degradation pathway of concern is oxidation . The secondary amine functional group is susceptible to oxidation, which can lead to the formation of corresponding N-oxides, hydroxylamines, or even cleavage to form aldehydes or ketones.[1][6] The compound is also incompatible with strong oxidizing agents.[4][5] While generally stable, exposure to harsh acidic/basic conditions, high temperatures, or UV light can also induce degradation, as is common for phenethylamine derivatives.[6]

Q4: What solvents are recommended for preparing solutions, and are there any I should avoid?

A: The hydrochloride salt form enhances water solubility.[1] Therefore, aqueous buffers (e.g., PBS), ethanol, and DMSO are commonly used. When preparing stock solutions, especially for long-term storage, using anhydrous solvents is recommended to minimize hydrolysis. Avoid solvents containing reactive impurities or strong oxidizing agents. For quantitative analysis, HPLC-grade solvents are essential.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments, linking observations to the compound's stability profile.

Observed Issue Probable Cause(s) Recommended Action(s) & Explanation
Decreasing Purity of Solid Compound Over Time 1. Moisture Absorption: The compound is potentially hygroscopic, and absorbed water can accelerate degradation.[2][4] 2. Air (Oxygen) Exposure: Slow oxidation of the amine group.[1][6]Solution: Store the compound in a tightly sealed container inside a desiccator or glove box. For long-term storage, purge the container with an inert gas like argon before sealing. This minimizes both moisture and oxygen exposure.
Appearance of Unexpected Peaks in Post-Experiment HPLC 1. Oxidative Degradation: Experimental reagents (e.g., buffers with trace metals, exposure to air) or conditions may have caused oxidation. 2. Hydrolytic Degradation: If working at extreme pH values (highly acidic or basic). 3. Thermal Degradation: High temperatures during the experiment can accelerate decomposition.[6]Solution: Run a control sample of the compound in your experimental buffer/media without the other components to see if the matrix itself causes degradation. Consider de-gassing buffers to remove dissolved oxygen. If high temperatures are required, minimize the exposure time. Perform a forced degradation study (see Protocol 3.2) to identify potential degradants.
Solution Turning Yellow or Brown Oxidation: This is a classic sign of amine oxidation. The degradation products, such as N-oxides or products of ring oxidation, are often chromophoric (light-absorbing), leading to a colored solution.[6]Solution: Prepare solutions fresh whenever possible. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. Purging the solution with inert gas before sealing can also extend its stability.
Inconsistent Experimental Results or Loss of Activity Compound Degradation: The loss of the parent compound to one or more degradants means the effective concentration is lower than expected, leading to poor reproducibility.Solution: Implement a stability-indicating analytical method (e.g., HPLC-UV) to confirm the purity and concentration of your compound before each experiment. This is a self-validating step; by confirming the integrity of your starting material, you ensure the reliability of your experimental outcome.

Section 3: Key Protocols and Methodologies

These protocols provide a framework for proper handling and for investigating the stability of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

Protocol 3.1: Recommended Handling and Solution Preparation
  • Environment: Handle the solid compound in a low-humidity environment or under an inert atmosphere (glove box) if possible.

  • Weighing: Use a clean, dry spatula. Close the container immediately after removing the desired amount.

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., HPLC-grade or ACS-grade) for preparing stock solutions.

  • Stock Solution Preparation:

    • Dissolve the compound in the chosen solvent (e.g., DMSO for organic-based assays, sterile water or PBS for aqueous assays) to a high concentration (e.g., 10-50 mM).

    • Sonication may be used gently to aid dissolution if necessary.

  • Storage of Solutions:

    • Filter-sterilize aqueous solutions if they will be used in cell-based assays.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., amber glass or polypropylene).

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Forced Degradation Study Workflow

A forced degradation study intentionally exposes the compound to harsh conditions to identify likely degradation products and establish a stability-indicating analytical method.[7]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (Solid & Solution, 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis Parent Parent Compound [2-(3-Methoxy-phenyl)-ethyl]- methyl-amine hydrochloride Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo Outcome Identify & Characterize Degradation Products Analysis->Outcome

Caption: Potential oxidative degradation pathways.

Note: The images in the diagram above are placeholders for the actual chemical structures.

  • N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide. This is a common metabolic and chemical degradation pathway for amines. [6]2. Oxidative Deamination/Cleavage: More aggressive oxidation can lead to the cleavage of the C-N bond, potentially forming 3-methoxyphenylacetaldehyde and methylamine. [1] Understanding these potential transformations is crucial for interpreting unexpected analytical results and ensuring the integrity of your experiments.

References

  • Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc. (n.d.). Chemsrc. Retrieved February 7, 2026, from [Link]

  • Methylamine - Publisso. (2022). MAK-Collection for Occupational Health and Safety. Retrieved February 7, 2026, from [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. (2013). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sharma, M., & Kaskhedikar, S. (2019). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Advanced Research, 7(5), 631-642.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 7, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved February 7, 2026, from [Link]

Sources

Optimization

How to prevent precipitation of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride in buffer

[1][2] The Science of Solubility (The "Why") To prevent precipitation, one must understand the tug-of-war between the ionic form (water-soluble) and the free base form (lipophilic/insoluble).[1] The pKa Factor This molec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

The Science of Solubility (The "Why")

To prevent precipitation, one must understand the tug-of-war between the ionic form (water-soluble) and the free base form (lipophilic/insoluble).[1]

The pKa Factor

This molecule is a secondary amine. Based on structural analogs (phenethylamines), the pKa is approximately 9.8 – 10.3 [1, 2].

  • At pH < 8.0: The nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1] The molecule exists primarily as a cation, which is highly soluble in water.
    
  • At pH > 9.0: The molecule begins deprotonating to its "free base" form (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1] This form is an oil with high lipophilicity (LogP ~1.[2]6) and very low water solubility.[2]
    
The Mechanism of Precipitation

Precipitation in buffers (like PBS or HBSS) usually occurs due to two distinct mechanisms:

  • pH-Driven "Oiling Out": Even at pH 7.4, a small fraction of the compound exists as the free base. If your total concentration is high (e.g., >10 mM), this small fraction may exceed the intrinsic solubility (

    
    )  of the free base, causing the solution to turn cloudy or form oil droplets.
    
  • Common Ion Effect: Your compound is a hydrochloride (HCl) salt.[2][3] PBS contains ~137 mM Sodium Chloride (NaCl).[1][2] The high concentration of chloride ions (

    
    ) in the buffer shifts the solubility equilibrium to the left, potentially forcing the HCl salt out of solution before it even dissolves [3, 4].
    
Visualization: Solubility Equilibrium

The following diagram illustrates the critical transition points that lead to precipitation.

solubility_mechanism SolidSalt Solid HCl Salt (Powder) DissolvedIon Dissolved Cation (Water Soluble) SolidSalt->DissolvedIon Dissolution (H2O) DissolvedIon->SolidSalt Common Ion Effect (High [Cl-]) FreeBase Free Base (Lipophilic Oil) DissolvedIon->FreeBase pH > pKa - 2 (Deprotonation) FreeBase->DissolvedIon pH < pKa (Protonation) Precipitate Precipitate/Cloudiness (Insoluble) FreeBase->Precipitate Exceeds Intrinsic Solubility (S0)

Figure 1: The equilibrium between the soluble cationic form and the insoluble free base.[1][2] High pH drives the reaction to the right (red), while high chloride concentrations push it to the left (blue).

Troubleshooting Guide (The "How")

Use this matrix to diagnose the specific type of precipitation you are observing.

ObservationProbable CauseCorrective Action
Immediate cloudiness upon adding stock to buffer. pH Shock. The buffer pH is too high relative to the concentration, generating insoluble free base.[1][2]Pre-dilute in water or acidic buffer (pH 6.[2]0) before adding to pH 7.4 buffer.
Crystals form after standing for minutes/hours. Common Ion Effect. High ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

in PBS is suppressing salt solubility.[1]
Switch to a low-chloride buffer (e.g., Phosphate buffer without NaCl) or reduce concentration.[1][2]
Oily droplets on the surface. Free Base Separation. The compound has deprotonated.Add a cosolvent (DMSO or Ethanol) to solubilize the free base fraction.
Precipitation upon freezing/thawing. Temperature Shock. Solubility decreases at 4°C or -20°C.Sonicate at 37°C to redissolve.[1][2] Store aliquots to avoid freeze-thaw cycles.

Advanced Protocols (The "Fix")

Protocol A: The "DMSO Step-Down" (Recommended for Cell Culture)

This method prevents "pH shock" by ensuring the compound is fully molecularly dispersed before it encounters the high-salt buffer.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

  • Sterile Water or 10mM Acetate Buffer (pH 5.0).[1][2]

  • Final Assay Buffer (e.g., PBS, pH 7.4).[1]

Step-by-Step:

  • Primary Stock: Dissolve the solid HCl salt in 100% DMSO to create a 100 mM stock . Vortex until completely clear.[2]

    • Note: DMSO solubilizes both the salt and the free base forms effectively [5].

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into Sterile Water (not Buffer).

    • Result: 10 mM solution in 10% DMSO/Water.[2] The lack of buffer salts prevents the Common Ion Effect, and the slightly acidic nature of water (usually pH ~6) keeps the amine protonated.

  • Final Application: Pipette the Intermediate Dilution into your Cell Culture Media or PBS.

    • Target: Final concentration 10-100 µM.[1][2]

    • Final DMSO: < 0.1% (Safe for most cell lines) [6].[1][2][4]

Protocol B: The "Acidic Stabilizer" (For High Concentrations)

If you require high concentrations (>1 mM) in aqueous solution where DMSO is not permitted.

  • Dissolve the compound in 0.1 M Acetic Acid or 0.01 M HCl .[2]

  • Calculate the volume required for your assay.[2]

  • Slowly add this acidic stock to your buffer while stirring rapidly.

  • Critical Check: Measure the final pH. If the addition of the acidic stock drops the buffer pH below 7.0, the compound will stay soluble, but your assay conditions may be compromised. Readjust pH carefully with dilute NaOH, but do not exceed pH 7.4 .

Decision Tree for Protocol Selection

protocol_decision Start Start: Define Requirement IsCellCulture Is this for Cell Culture? Start->IsCellCulture DMSOTolerance Can cells tolerate 0.1% DMSO? IsCellCulture->DMSOTolerance Yes ProtocolB Use Protocol B: Acidic Stabilizer IsCellCulture->ProtocolB No (In vivo/Sensitive) ProtocolA Use Protocol A: DMSO Stock -> Water -> Media DMSOTolerance->ProtocolA Yes Cyclodextrin Advanced: Use HP-Beta-Cyclodextrin DMSOTolerance->Cyclodextrin No

Figure 2: Decision logic for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution? A: No. Phenethylamines can degrade under high heat and pressure. Sterilize aqueous stocks using a 0.22 µm PVDF or PES syringe filter . If using DMSO, the solution is inherently bacteriostatic at high concentrations, but filtration is still good practice.

Q: Why does the solution turn yellow over time? A: This indicates oxidative instability . Secondary amines and the methoxy-phenyl ring are susceptible to oxidation by air and light.[1][2]

  • Fix: Store stocks at -20°C, protected from light (amber vials), and purge vials with nitrogen gas if possible [7].[1][2]

Q: My buffer has a pH of 8.0. Will this work? A: Likely not at high concentrations. At pH 8.0, you are approaching the pKa (approx 9.8-10.3).[2] The fraction of insoluble free base increases logarithmically. You must lower the concentration significantly (e.g., < 100 µM) to maintain solubility at this pH.

References

  • PubChem. (2025).[2][5][6] Compound Summary: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1][2][7] National Library of Medicine.[2] [Link][1]

  • Chemistry LibreTexts. (2025).[2] The Common Ion Effect. [Link]

  • ResearchGate. (2025). Effect of chloride ion on dissolution of different salt forms. [Link]

  • LifeTein. (2023). DMSO usage in cell culture and solubility guidelines. [Link]

  • Reddit (r/labrats). (2023).[2][3] Maximum DMSO concentration in media for cell culture?[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Usage of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl

[1] Ticket ID: T-PEA-3M-OPT Status: Open Subject: Reducing Off-Target Adrenergic & Serotonergic Effects in Rodent Models Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit[1] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: T-PEA-3M-OPT Status: Open Subject: Reducing Off-Target Adrenergic & Serotonergic Effects in Rodent Models Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit[1]

Executive Summary

You are working with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as 3-Methoxy-N-methylphenethylamine ).[1]

While this compound is a valuable probe for Trace Amine-Associated Receptor 1 (TAAR1) and monoaminergic modulation, its phenethylamine backbone is inherently "promiscuous."[1] In in vivo models, this promiscuity manifests as sympathomimetic toxicity (hypertension, hyperthermia) and serotonergic behavioral artifacts (head twitches, stereotypic biting) that can mask your specific data endpoints.

This guide provides a modular troubleshooting system to pharmacologically isolate your target mechanism from these peripheral and off-target storms.[1]

Module 1: The Specificity Landscape

Before troubleshooting, you must visualize where the "noise" comes from. This compound acts as a substrate-type releaser and agonist.[1]

Diagram: Target vs. Off-Target Interaction Map

OffTargetMap cluster_CNS Central Nervous System (Target) cluster_Periphery Periphery (Off-Target Noise) Compound 3-Methoxy-N-methyl-PEA TAAR1 TAAR1 (Therapeutic Target) Compound->TAAR1 Alpha1 Alpha-1 Adrenergic (Vasoconstriction) Compound->Alpha1 Sympathomimetic Side Effect Beta1 Beta-1 Adrenergic (Tachycardia) Compound->Beta1 HT2A 5-HT2A (Head Twitch/Hallucination) Compound->HT2A High Dose Only Modulation Cognitive/Psychiatric Modulation TAAR1->Modulation Hypertension Hypertension Alpha1->Hypertension Tachycardia Tachycardia Beta1->Tachycardia Stereotypy Stereotypy HT2A->Stereotypy

Figure 1: Mechanistic pathway showing the desired TAAR1 activation versus the peripheral adrenergic and serotonergic noise that requires mitigation.[1]

Module 2: Pharmacological Isolation Protocols

To clean up your data, you must block the "noise" receptors without interfering with the "signal" receptors.

Protocol A: Blocking Peripheral Sympathomimetic Toxicity

Issue: Animals exhibit piloerection, exophthalmos (bulging eyes), or acute hypertension. Cause: Peripheral Alpha-1 and Beta-1 adrenergic activation.[1]

ComponentReagentDose (IP)TimingRationale
Alpha-Blocker Prazosin 0.5 - 1.0 mg/kg-30 minBlocks vasoconstriction.[1] Does not significantly impair central TAAR1 signaling.
Beta-Blocker Atenolol 1.0 - 2.0 mg/kg-30 minCRITICAL: Unlike Propranolol, Atenolol is hydrophilic and does not cross the Blood-Brain Barrier (BBB) .[1] It protects the heart without altering CNS data.
Protocol B: Blocking Serotonergic Artifacts

Issue: Animals display "wet dog shakes" (head twitches) or excessive grooming. Cause: 5-HT2A receptor agonism (common with methoxy-phenethylamines).[1][2]

  • Reagent: M100907 (Volinanserin) [1]

  • Dose: 0.1 - 0.5 mg/kg (SC/IP) administered 20 mins prior to test compound.[1]

  • Why: It is highly selective for 5-HT2A.[1]

  • Warning: Avoid Ketanserin if possible. While a good 5-HT2A blocker, Ketanserin also has high affinity for Alpha-1 adrenergic receptors, which introduces a confounding variable in cardiovascular regulation.[1]

Module 3: Pharmacokinetic Optimization

The "spike" in plasma concentration (


) often drives off-target effects more than the total exposure (

).[1]
Troubleshooting Guide: Route of Administration
SymptomDiagnosisRecommended Action
Sudden death or seizure <5 min post-dose

is too high (Bolus effect).[1]
Switch to SC (Subcutaneous): Slower absorption blunts the

spike while maintaining efficacy.[1]
Inconsistent behavioral data Rapid metabolic clearance (MAO/COMT).Osmotic Minipump: Implant Alzet pumps for steady-state infusion.[1] This is the gold standard for TAAR1 metabolic studies.
Injection site necrosis pH incompatibility.Buffer Check: The HCl salt is acidic. Ensure vehicle is PBS (pH 7.4). If high concentration (>10mg/mL) is needed, buffer carefully to avoid tissue irritation.

Module 4: Experimental Workflow (Decision Tree)

Follow this logic flow to determine the correct pretreatment for your specific experiment.

Workflow Start Start Experiment Goal What is your primary readout? Start->Goal CNS CNS Behavior (Psychosis/Addiction) Goal->CNS Metabolic Metabolic (Glucose/Insulin) Goal->Metabolic CV Cardiovascular Safety Goal->CV StepCNS Pre-treat: Atenolol (Peripheral Beta-block) Avoids CNS interference CNS->StepCNS StepMet Pre-treat: Prazosin + Propranolol Full adrenergic block required Metabolic->StepMet StepCV Dose Ranging Only Do not use blockers CV->StepCV

Figure 2: Decision tree for selecting the appropriate antagonist pretreatment based on experimental goals.

FAQ: Frequently Asked Questions

Q: Can I use DMSO to dissolve the hydrochloride salt? A: Yes, but proceed with caution. The HCl salt is water-soluble (up to ~20-50 mg/mL).[1] Saline or PBS is preferred for in vivo use to avoid DMSO-induced vasodilation or nociception, which can confound behavioral readouts.[1] If solubility is stubborn, use 2-5% cyclodextrin (HP-β-CD) in saline rather than DMSO.[1]

Q: My animals are showing hyperthermia (high body temp). Is this TAAR1 or off-target? A: This is likely a mix. Phenethylamines induce hyperthermia via hypothalamic dopamine release and peripheral vasoconstriction (impairing heat dissipation).

  • Fix: Monitor rectal temperature. If it exceeds 39.5°C, the dose is toxic. Co-administration of Atenolol helps reduce the peripheral contribution to hyperthermia without blocking the central drug effect.

Q: How does N-methylation affect the window of activity compared to the primary amine? A: N-methylation generally increases lipophilicity (better BBB penetration) and reduces degradation by MAO-B.[1] This means [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine will have a longer half-life and more potent CNS effects than its primary amine counterpart.[1] You should likely reduce your dosage by 30-50% if you are switching from the primary amine.[1]

References

  • Trace Amine-Associated Receptor 1 (TAAR1) . Wikipedia. Retrieved Feb 8, 2026. Link[1][3]

    • Context: Validates TAAR1 as the primary target for phenethylamine deriv
  • [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride . PubChem. Retrieved Feb 8, 2026. Link[1]

    • Context: Provides chemical and physical properties for the structural isomer, establishing solubility and handling protocols for the methoxy-N-methyl-phenethylamine class.[1]

  • Phenethylamine: Health Benefits - A Review . ResearchGate.[4] Retrieved Feb 8, 2026. Link

    • Context: Reviews the sympathomimetic side effects of phenethylamines and the need for safety monitoring.
  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology . National Institutes of Health (PMC). Retrieved Feb 8, 2026. Link

    • Context: Details the mechanisms of adrenergic toxicity and interactions with MAO enzymes relevant to methoxy-phenethylamines.
  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia . ResearchGate.[4] Retrieved Feb 8, 2026. Link

    • Context: Discusses the development of selective TAAR1 agonists and the necessity of avoiding 5-HT2A and D2 off-target effects in modern drug design.

Sources

Optimization

Purification strategies for crude [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

Technical Support Center: Purification of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Case ID: PUR-3M-PEA-HCL Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Case ID: PUR-3M-PEA-HCL Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are dealing with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as 3-Methoxy-N-methylphenethylamine HCl).[1][2] This is a secondary amine salt.

Common Challenges:

  • Hygroscopicity: The meta-methoxy group combined with the HCl salt form often results in a hygroscopic solid that becomes sticky or "oils out" upon exposure to air.

  • Oiling Out: During recrystallization, the product may separate as a second liquid phase rather than a crystalline solid, trapping impurities.

  • Oxidation: Phenethylamines can develop yellow/brown coloration due to trace oxidation products (quinones) if not handled under inert atmosphere.

This guide provides a two-phase purification strategy: Acid-Base Extraction (The "Deep Clean") followed by Recrystallization (The "Final Polish"). [1][2]

Module 1: The "Deep Clean" (Acid-Base Extraction)

Use this module if your crude material is dark, sticky, or contains significant non-amine impurities (e.g., neutral starting materials).[1][2]

The Logic: Crude salts often trap neutral organic impurities within their lattice. By converting the salt to its Free Base (oil), we can dissolve it in non-polar solvents, wash away water-soluble impurities, and then physically separate neutral organics before re-forming the salt.[1][2]

Protocol:
  • Dissolution: Dissolve the crude HCl salt in minimal water.

  • Basification: Slowly add 20% NaOH (aq) while stirring until pH > 12.

    • Observation: The solution will become cloudy as the Free Base amine separates (likely as an oil).

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate .

    • Note: DCM is preferred for phenethylamines due to high solubility, but it sits at the bottom of the funnel.

  • Washing: Wash the combined organic layers with:

    • 1x Brine (saturated NaCl) to remove trapped water.

    • Crucial Step: If the product is highly colored, wash with a dilute sodium metabisulfite solution to reduce oxidation byproducts.

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the solid.[3][4][5]
  • Salt Formation:

    • Cool the organic solution to 0°C.

    • Bubble dry HCl gas or add dropwise a solution of HCl in Isopropanol/Ether.

    • The pure HCl salt will precipitate. Filter and dry.

AcidBaseExtraction Start Crude HCl Salt (Impure) Basify Add 20% NaOH (Convert to Free Base) Start->Basify Extract Extract with DCM Basify->Extract SepFunnel Separation Funnel Extract->SepFunnel AqLayer Aqueous Layer (Contains Salts/Inorganics) SepFunnel->AqLayer Bottom (if EtOAc) Top (if DCM) OrgLayer Organic Layer (Contains Amine + Neutrals) SepFunnel->OrgLayer Top (if EtOAc) Bottom (if DCM) Waste Discard to Waste AqLayer->Waste Dry Dry (MgSO4) & Filter OrgLayer->Dry AcidWash Optional: Acid Wash? (Only if removing neutral impurities) Regen Add HCl (gas/ether) Re-precipitate Salt Dry->Regen Final Purified HCl Salt Regen->Final

Caption: Workflow for Acid-Base extraction to remove non-amine impurities.

Module 2: Recrystallization (The Polish)

Use this module if the material is already >90% pure but requires analytical grade purity.

Solvent Selection Strategy: Amine hydrochlorides are ionic and polar. They dissolve well in hot alcohols but poorly in non-polar solvents (ether, hexane).[2]

  • Primary Solvent (Dissolver): Isopropanol (IPA) or Ethanol (EtOH).[2]

  • Anti-Solvent (Precipitator): Diethyl Ether, Acetone, or Ethyl Acetate.[1][2]

Recommended Solvent Systems (Table 1)
SystemRatio (v/v)CharacteristicsBest For
IPA / Ether 1:3 to 1:5Classic system.[1][2] High yield.General purification.[3][6]
EtOH / Acetone 1:4Slower crystallization.Growing larger crystals (X-ray).
Acetonitrile SingleHigh polarity, moderate solubility.[2]Removing colored impurities.[7][8]
Step-by-Step Protocol:
  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of boiling Isopropanol (IPA) required to just dissolve the solid.

    • Tip: If colored particles remain undissolved, filter the hot solution through a glass frit or Celite.

  • Cloud Point: Remove from heat. While still hot, add the Anti-Solvent (e.g., Diethyl Ether) dropwise until a faint, persistent cloudiness appears.[2]

  • Clarify: Add 1-2 drops of hot IPA to make the solution clear again.

  • Crystallization:

    • Allow to cool to room temperature undisturbed.

    • Once room temp is reached, place in a fridge (4°C) or freezer (-20°C) for 12 hours.

  • Isolation: Filter the crystals cold. Wash with cold Anti-Solvent. Dry under vacuum over

    
    .
    

Troubleshooting & FAQs

Q1: My product is "Oiling Out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Cause: This occurs when the saturation temperature is higher than the melting point of the solvated product, or if impurities are depressing the melting point. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (dilute the solution slightly) to lower the saturation temperature.

  • Seed it: Add a tiny crystal of pure product to the cooling solution.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.

Q2: The crystals are yellow/brown. How do I remove the color?

Cause: Oxidation of the phenethylamine core. Solution: During the hot dissolution step (Module 2, Step 1), add Activated Charcoal .[2]

  • Add 1-2% w/w activated charcoal to the boiling alcohol solution.[1]

  • Stir for 5 minutes.

  • Critical: Filter hot through a Celite pad to remove all charcoal before cooling. Charcoal fines are difficult to remove later.

Q3: The salt is extremely hygroscopic and turns to goo on the filter.

Cause: 3-methoxy substitution often increases hygroscopicity. Solution:

  • Perform filtration under a blanket of dry Nitrogen or Argon.

  • Do not air dry. Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or Calcium Chloride.
    

Troubleshooting Issue Problem: Oiling Out (Liquid Phase Separation) Check Is the solution too concentrated? Issue->Check Action1 Re-heat & Add 10% more Solvent Check->Action1 Yes Action2 Cool Slower (Insulate Flask) Check->Action2 No Result Crystallization Action1->Result Action3 Seed Crystal or Scratch Glass Action2->Action3 Action3->Result

Caption: Decision tree for resolving "Oiling Out" during crystallization.

References

  • Vogel, A. I., & Furniss, B. S. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[9] Longman Scientific & Technical. (Standard protocols for amine salt purification and recrystallization). [2]

  • Nichols, L. (2022).[3] Acid-Base Extraction. Chemistry LibreTexts. (Detailed mechanism of amine separation).

  • Organic Syntheses. (Various). Purification of Phenethylamines. (General procedures for phenethylamine derivatives).

  • PubChem. Compound Summary: 2-(3-methoxyphenyl)-N-methylethanamine.[1][2] (Physical properties and solubility data).

Sources

Troubleshooting

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride quality control and lot-to-lot variation

Introduction: The Hidden Variables in Your Reagent You are likely working with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-methyl-3-methoxyphenethylamine HCl; CAS: 53102-69-5).[1][2] This com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variables in Your Reagent

You are likely working with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-methyl-3-methoxyphenethylamine HCl; CAS: 53102-69-5).[1][2] This compound is a structural analog of neurotransmitters and is frequently used as a probe in monoamine transporter research or as a building block in medicinal chemistry.

While the molecule itself is chemically robust, its hydrochloride salt form introduces specific handling challenges—primarily hygroscopicity and polymorphism—that often manifest as "biological variability" in your data.[1] This guide moves beyond the Certificate of Analysis (CoA) to address the practical realities of using this compound in the lab.

Master Quality Control Workflow

Before using a new lot for critical experiments (e.g.,


 determination or cell-based assays), validate the material using this decision matrix.

QC_Workflow Start New Lot Received (CAS: 53102-69-5) Visual Visual Inspection: Clumping? Yellowing? Start->Visual Hygro_Check Hygroscopicity Check: Water Content (KF) > 1%? Visual->Hygro_Check Pass Reject REJECT LOT Contact Vendor Visual->Reject Fail (Severe discoloration) Solubility Solubility Test: Clear in H2O (10mM)? Hygro_Check->Solubility No (<1%) Dry ACTION: Desiccate (Vacuum/P2O5, 24h) Hygro_Check->Dry Yes (>1%) HPLC HPLC Purity: >98%? Any late eluters? Solubility->HPLC Clear Filter ACTION: Filter (0.22µm) Check pH Solubility->Filter Cloudy Proceed RELEASE LOT For Assay HPLC->Proceed Pass HPLC->Reject Fail (<98%) Dry->Solubility Filter->HPLC

Figure 1: Incoming material validation workflow. Note that water content is the most frequent cause of calculated molarity errors.[1]

Troubleshooting & FAQs

Issue 1: "My IC50 values are shifting between lots."

Diagnosis: Molar Mass Error due to Hygroscopicity. The hydrochloride salt of secondary amines is often hygroscopic.[1][2] If Lot A was dry and Lot B absorbed 5% water weight during storage, weighing 10 mg of Lot B actually delivers only ~9.5 mg of compound.[1]

  • The Science: The amine HCl salt forms hydrogen bonds with atmospheric water.[1] This does not degrade the molecule chemically but alters the effective molecular weight.

  • Solution:

    • Always store the vial in a desiccator with active desiccant (e.g., Drierite or

      
      ).[2]
      
    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Correction: If precise stoichiometry is vital, determine water content via Karl Fischer titration or assume a hydration factor based on the CoA (often listed as "Water Content") and adjust your weighing accordingly.

Issue 2: "The compound won't dissolve completely in my buffer."

Diagnosis: The pH/pKa Mismatch.

  • The Science: As a secondary amine, the nitrogen is basic (

    
    ).[1] In the HCl salt form, it is protonated and water-soluble.[1][2] However, if you dissolve it directly into a high pH buffer (pH > 8.0), the equilibrium shifts toward the free base , which is an oil and poorly soluble in water.[1]
    
  • Solution:

    • Dissolve the HCl salt in pure water or DMSO first to create a high-concentration stock (e.g., 100 mM).[1][2]

    • Dilute this stock into your assay buffer.[2] This prevents localized high-pH "pockets" that precipitate the free base.[1][2]

Issue 3: "I see an extra peak in my HPLC traces."

Diagnosis: Synthesis Byproducts.

  • The Science: The synthesis of N-methyl-3-methoxyphenethylamine often involves the reduction of an imine or amide intermediate.[1][2]

    • Impurity A:3-Methoxyphenethylamine (Primary amine) – Result of incomplete methylation or demethylation.[1][2]

    • Impurity B:N,N-Dimethyl-3-methoxyphenethylamine (Tertiary amine) – Result of over-methylation.[1][2]

  • Solution: These impurities have different biological affinities.[1][2] If the peak area is >1%, request a replacement lot. (See Protocol below for separation).

Lot-to-Lot Variation Analysis

Use this table to benchmark your current lot against expected standards.

ParameterIdeal Lot SpecificationProblematic Lot IndicatorsImpact on Experiment
Appearance White to off-white crystalline powderYellow/Beige or "wet" clumpsYellowing indicates oxidation; clumps indicate water absorption.[1][2]
Purity (HPLC) > 98.0%< 95% or presence of >1% single impurityOff-target effects; altered potency.[1][2]
Water Content < 1.0%> 3-5%Incorrect concentration calculations (under-dosing).[1][2]
Solubility Clear at 50 mM in WaterTurbid or oily dropletsFree base formation or inorganic salt contamination.[1][2]
Identity (NMR) Matches Ref StdExtra peaks at

2.5-3.0 ppm
Indicates residual solvents (Methylamine/Methanol).[1][2]

Validated Experimental Protocols

Protocol A: Drying Hygroscopic HCl Salts

Use this if your material has clumped.[1]

  • Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or fresh silica gel.[2]
    
  • Apply vacuum (< 10 mbar) for 24 hours at room temperature.

  • Do not heat above 40°C, as amine salts can sometimes sublime or degrade depending on crystal lattice stability.[1][2]

  • Flush with Argon/Nitrogen before recapping.[2]

Protocol B: HPLC Purity Profiling

Standard method to separate the secondary amine from primary/tertiary impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] (TFA is crucial to ionize the amine and prevent tailing).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide/backbone) and 274 nm (specific to the 3-methoxy-phenyl ring).[1][2]

  • Expected Retention: The secondary amine will elute between the primary (more polar) and tertiary (less polar) analogs.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53102-69-5, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. Retrieved from [Link][2]

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

Sources

Optimization

How to handle unexpected results with [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

Internal Reference: CMPD-3-MPEA-HCl | CAS: 53102-69-5 (Free Base Ref: 2039-67-0) Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the advanced troubleshooting hub for [2-(3-Methoxy-phenyl)-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Reference: CMPD-3-MPEA-HCl | CAS: 53102-69-5 (Free Base Ref: 2039-67-0) Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the advanced troubleshooting hub for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (also known as N-Methyl-3-methoxyphenethylamine HCl).

As a secondary amine and a structural regioisomer of common phenethylamine probes, this compound presents unique physicochemical challenges often overlooked in standard protocols. This guide moves beyond basic handling to address the "unexpected results" that stem from its specific hygroscopic nature, pH-dependent solubility, and pharmacological nuances (e.g., TAAR1 vs. Adrenergic activity).

Module 1: Physicochemical Anomalies
Case #1: "The compound has turned into a sticky gel or yellow oil."

Diagnosis: Hygroscopic Deliquescence & Oxidation. Root Cause: The hydrochloride salt of secondary phenethylamines is moderately to highly hygroscopic. If the vial was opened in a non-controlled humidity environment, the crystal lattice absorbed atmospheric water, lowering the melting point and dissolving the salt into a saturated aqueous solution (deliquescence). Yellowing indicates subsequent oxidation of the amine.

The Fix (Protocol): Do not attempt to dry the "goo" in an oven (risk of thermal decomposition or sublimation).

  • Dissolution: Dissolve the entire contents of the vial in a minimal amount of anhydrous ethanol.

  • Precipitation: Add cold diethyl ether (dropwise) while stirring on ice to force recrystallization.

  • Vacuum Drying: Filter and dry under high vacuum (<1 mbar) over

    
     for 24 hours.
    
  • Future Prevention: Store in a desiccator at -20°C. Allow the vial to reach room temperature before opening to prevent condensation.

Troubleshooting

Optimizing reaction conditions for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride synthesis

Technical Support Center: Synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride Welcome to the dedicated technical support guide for the synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to optimize your reaction conditions, troubleshoot challenges, and ensure the highest standards of scientific integrity in your work.

The synthesis of this secondary amine is most commonly achieved via a one-pot reductive amination. This guide focuses on this prevalent and efficient pathway, providing in-depth insights into mechanism, optimization, and practical execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on the synthesis.

Q1: What is the most reliable synthetic strategy for preparing [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride?

The most robust and widely adopted method is the direct reductive amination of 3-methoxyphenylacetaldehyde with methylamine. This one-pot reaction involves two key stages: the formation of an intermediate imine (or enamine), followed by its immediate reduction to the target secondary amine. The final step involves the formation of the hydrochloride salt to facilitate purification and improve handling and stability.

Q2: How does the choice of reducing agent impact the reaction outcome?

The selection of the reducing agent is critical and directly influences selectivity and yield.

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can readily reduce the starting aldehyde to 3-methoxyphenylethanol, a common impurity. Its reactivity is also highly dependent on the solvent and pH.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice for this synthesis. It is a milder and more selective reducing agent that favors the reduction of the protonated iminium ion over the starting aldehyde.[1] This significantly minimizes the formation of the alcohol byproduct. It performs optimally in acidic conditions, which also catalyze imine formation.

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and effective method, particularly for larger-scale syntheses.[2] It avoids the need for stoichiometric hydride reagents, but requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable H₂ gas and pyrophoric catalysts.

Q3: What is the critical role of pH control during the reaction?

Controlling the pH is arguably the most important parameter in this synthesis. The reaction requires a weakly acidic environment (typically pH 5-7).

  • Why acidic? An acidic medium is necessary to protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the electrophilic iminium ion, which is the species that is ultimately reduced.

  • Why not strongly acidic? If the pH is too low, the starting methylamine will be fully protonated to its non-nucleophilic ammonium salt (CH₃NH₃⁺), preventing it from attacking the aldehyde carbonyl.

  • Practical Application: Acetic acid is commonly added as a catalyst to maintain the optimal pH range, driving imine formation without deactivating the amine nucleophile.

Q4: How do I isolate and purify the final product as a hydrochloride salt?

The freebase of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine is often an oil, which can be challenging to purify. Converting it to its hydrochloride salt typically induces crystallization, providing a stable, easy-to-handle solid. The process involves:

  • A standard aqueous work-up to remove water-soluble reagents and byproducts.

  • Extraction of the freebase amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying the organic layer and removing the solvent under reduced pressure.

  • Dissolving the crude freebase oil in a suitable anhydrous solvent (like diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the solution is acidic. The hydrochloride salt will then precipitate and can be collected by filtration.[3]

Part 2: Reaction Optimization & Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for identifying and resolving common issues.

Core Synthesis Pathway and Optimization Points

The diagram below illustrates the key stages of the synthesis, highlighting critical control points for optimization.

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Isolation & Purification Reactants 3-Methoxyphenylacetaldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (H⁺ Catalyzed) ReducingAgent Select Reducing Agent (e.g., NaBH(OAc)₃) Freebase Target Freebase Amine Iminium->Freebase Hydride Addition Workup Aqueous Work-up & Extraction Freebase->Workup SaltFormation HCl Addition Workup->SaltFormation FinalProduct [2-(3-Methoxy-phenyl)-ethyl]- methyl-amine hydrochloride SaltFormation->FinalProduct Opt1 Critical Control Point: Maintain pH 5-7 to favor dehydration without deactivating methylamine. Opt1->Hemiaminal Opt2 Critical Control Point: Choice of reductant dictates selectivity vs. aldehyde. NaBH(OAc)₃ is highly selective. Opt2->ReducingAgent Opt3 Critical Control Point: Anhydrous conditions are key for efficient salt precipitation. Opt3->SaltFormation

Caption: Reductive Amination Workflow and Key Optimization Points.

Troubleshooting Matrix
Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Incorrect pH: The reaction medium is too acidic (amine is non-nucleophilic) or too basic (imine formation is not catalyzed).2. Ineffective Reducing Agent: The reducing agent has degraded due to moisture or age.3. Volatile Aldehyde: 3-methoxyphenylacetaldehyde can be unstable and may have degraded upon storage.1. Verify and adjust the pH to 5-7 using acetic acid. This ensures a sufficient concentration of the free amine for nucleophilic attack while still catalyzing the dehydration to the iminium ion.2. Use a fresh, unopened bottle of the reducing agent. For NaBH(OAc)₃, which is moisture-sensitive, ensure it is handled under an inert atmosphere (N₂ or Argon).3. Check the purity of the starting aldehyde by ¹H NMR or GC-MS before use. If necessary, purify by distillation under reduced pressure.
Significant Aldehyde Reduction Byproduct 1. Non-selective Reducing Agent: Using a strong reductant like NaBH₄, which reduces the aldehyde at a competitive rate to the imine.2. Incorrect Order of Addition: Adding the reducing agent before sufficient imine has formed.1. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and milder reactivity make it highly selective for the iminium ion.[1]2. Pre-stir the aldehyde, amine, and acid catalyst for a period (e.g., 30-60 minutes) to allow for imine formation before introducing the reducing agent.
Formation of Tertiary Amine Impurity 1. Over-alkylation: The newly formed secondary amine product reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.1. Use a slight excess of methylamine relative to the aldehyde. Le Châtelier's principle dictates this will favor the formation of the desired primary imine.2. Add the aldehyde slowly to the reaction mixture containing the methylamine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of a second reaction with the product amine.
Difficult Product Isolation / Oily Product 1. Incomplete Reaction: The crude product contains unreacted starting materials.2. Incomplete Salt Formation: Insufficient HCl was added, or the solvent contains too much water, preventing precipitation.1. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).2. Ensure the solvent used for precipitation is anhydrous. Dry the organic extract of the freebase thoroughly (e.g., over MgSO₄ or Na₂SO₄) before solvent removal. Use a certified anhydrous solution of HCl for the salt formation step. If the product still oils out, try trituration with a non-polar solvent like hexane or pentane to induce solidification.

Part 3: Recommended Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices for yield and purity.

Objective: To synthesize [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride via one-pot reductive amination.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassNotes
3-Methoxyphenylacetaldehyde150.1710.01.50 gEnsure purity before use.
Methylamine (40% in H₂O)31.0615.01.16 mLUse a slight excess.
Acetic Acid (Glacial)60.05~10.0~0.57 mLCatalyst; to adjust pH.
Sodium Triacetoxyborohydride211.9412.02.54 gHandle in a dry environment.
Dichloromethane (DCM)--50 mLAnhydrous grade.
Saturated NaHCO₃ (aq)--30 mLFor work-up.
HCl in Isopropanol (2 M)--As neededFor salt formation.
Anhydrous MgSO₄--~5 gFor drying.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenylacetaldehyde (1.50 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Amine Addition: Add the methylamine solution (1.16 mL, 15.0 mmol) to the flask, followed by glacial acetic acid (~0.57 mL). Stir the mixture at room temperature for 30 minutes. This pre-stirring period is crucial for the formation of the iminium intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol). Causality Note: Adding the mild reductant at this stage ensures it selectively reduces the pre-formed iminium ion, minimizing competitive reduction of the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Aqueous Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude freebase amine as a pale yellow oil.

  • Salt Formation and Purification:

    • Dissolve the crude oil in a minimal amount of isopropanol (~10 mL).

    • Slowly add a 2 M solution of HCl in isopropanol dropwise while stirring.

    • Continue addition until the solution is acidic (test with pH paper) and a white precipitate forms.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Final Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to obtain [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2011). Method for synthesizing methoxyphenamine hydrochloride. CN102267917B.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of Analytical Methods for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Introduction [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a secondary amine belonging to the phenethylamine class. Compounds in this family are structurally related to neurotransmitters and are often invest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is a secondary amine belonging to the phenethylamine class. Compounds in this family are structurally related to neurotransmitters and are often investigated as active pharmaceutical ingredients (APIs), intermediates in drug synthesis, or appear as metabolites.[1][2] Accurate and precise quantification of this and related compounds is paramount for ensuring product quality, safety, and efficacy in pharmaceutical development. The validation of analytical procedures is a critical regulatory requirement, providing documented evidence that a method is suitable for its intended purpose.[3][4][5]

This guide provides an in-depth comparison of two distinct analytical approaches for the quantification of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present comparative data to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

The validation framework described herein is based on the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) and is supported by the United States Pharmacopeia (USP) General Chapter <1225> and guidance from the U.S. Food and Drug Administration (FDA).[3][4][6][7][8][9][10][11][12]

Pillar 1: Contrasting Analytical Philosophies: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS is fundamentally a decision between a robust, widely accessible technique and a highly specific, ultra-sensitive one.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a cornerstone technique in pharmaceutical analysis. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[13] For amines, which can be highly polar and lack a strong chromophore, direct analysis can be challenging.[14] Therefore, pre-column derivatization is often employed to attach a UV-absorbing tag to the molecule, enhancing both chromatographic retention and detectability.[14][15][16] This approach is cost-effective and reliable for assays and purity determinations where concentration levels are relatively high.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This modern technique utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution than conventional HPLC. The key advantage, however, lies in the detector. A tandem mass spectrometer measures the mass-to-charge ratio (m/z) of the analyte, providing exceptional specificity and sensitivity.[17][18] It can unequivocally identify and quantify the target compound even in complex matrices and at trace levels, often without the need for derivatization.[18][19]

Pillar 2: Experimental Design & Self-Validating Protocols

A robust validation protocol is a self-validating system, designed to challenge the method's performance limits. Below are detailed protocols for both the established and the novel method.

Method A: The Established Standard - HPLC-UV with Pre-Column Derivatization

Causality of Choices:

  • Derivatization: The chosen derivatizing agent, 2-naphthalenesulfonyl chloride (NSCl), reacts with the secondary amine to form a stable sulfonamide derivative.[16] This derivative possesses a large, aromatic naphthalene ring system, making it highly responsive to UV detection at 254 nm and improving its retention on a reversed-phase C18 column.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a phosphate buffer is used. The buffer controls the pH to ensure consistent ionization of any residual silanols on the column, leading to better peak shape.[13]

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the sample (drug substance) and dissolve in methanol to achieve a target concentration of approximately 0.5 mg/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of 2-naphthalenesulfonyl chloride solution (5 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature and add 100 µL of 0.1 M sodium hydroxide to quench the reaction.

    • Dilute the final solution with the mobile phase before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method B: The Novel Approach - UPLC-MS/MS

Causality of Choices:

  • No Derivatization: The high specificity of the mass spectrometer eliminates the need for a derivatization step, saving significant time and reducing potential sources of error.[18]

  • Mobile Phase Additives: Formic acid is added to the mobile phase to promote the protonation of the amine analyte ([M+H]+), which is essential for its efficient ionization in the positive mode Electrospray Ionization (ESI) source.[19]

  • MRM Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and reduces background noise.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride reference standard at 1.0 mg/mL in 50:50 methanol:water.

    • Prepare calibration standards and quality control (QC) samples by serial dilution.

    • Accurately weigh the sample and dissolve in 50:50 methanol:water to achieve a target concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Gradient Program: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: To be determined by infusion of the analyte. For illustrative purposes, let's assume: Precursor Ion (m/z) 180.1 → Product Ion (m/z) 134.1.

Pillar 3: Validation Performance & Comparative Analysis

The validation of an analytical procedure is performed to demonstrate its fitness for purpose.[3][4][5] Key performance characteristics are evaluated according to ICH Q2(R1) guidelines.[4][8]

Validation Workflow

The following diagram illustrates the logical flow of the validation process.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Protocol Define Validation Protocol (Based on ICH Q2) Params Select Parameters (Assay, Purity, etc.) Protocol->Params Criteria Set Acceptance Criteria Params->Criteria Specificity Specificity (Peak Purity/Identity) Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Data Compile & Analyze Data Robustness->Data Report Generate Validation Report Data->Report Conclusion Statement of Suitability Report->Conclusion G cluster_hplc HPLC-UV Path cluster_uplc UPLC-MS/MS Path Sample_H Sample (High Conc.) Deriv Derivatization (Add Chromophore) Sample_H->Deriv HPLC HPLC Separation Deriv->HPLC UV UV Detection HPLC->UV Sample_U Sample (Low Conc.) Dilute Dilution Only Sample_U->Dilute UPLC UPLC Separation Dilute->UPLC MSMS MS/MS Detection (High Specificity) UPLC->MSMS Start Start Start->Sample_H Start->Sample_U

Sources

Validation

Guide to Establishing Validated Biological Activity for Novel Phenylethylamine Analogs: A Case Study Using [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

An objective comparison guide by a Senior Application Scientist. This guide provides a comprehensive framework for designing and executing control experiments to validate the biological activity of novel or uncharacteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide by a Senior Application Scientist.

This guide provides a comprehensive framework for designing and executing control experiments to validate the biological activity of novel or uncharacterized compounds. We will use [2-(3-methoxy-phenyl)-ethyl]-methyl-amine hydrochloride as a representative example of a substituted phenylethylamine, a chemical class renowned for its interaction with monoaminergic systems. The principles and protocols detailed herein are designed to ensure scientific rigor, enabling confident interpretation of experimental outcomes.

Part 1: The Foundation of Discovery - Hypothesis-Driven Target Identification

The molecular structure of a compound provides the initial clues to its biological function. The molecule [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine is a classic phenylethylamine scaffold. This structure is a well-established pharmacophore for ligands targeting the monoaminergic system, which includes dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters (DAT, SERT, NET).

Notably, this structure is highly analogous to endogenous trace amines. Therefore, a primary hypothesis is that this compound acts as an agonist at a Trace Amine-Associated Receptor, with TAAR1 being the most likely candidate . TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation by agonists like β-phenylethylamine (β-PEA), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.

Our entire experimental strategy will be built around testing this primary hypothesis while simultaneously building a framework to disprove it or uncover alternative activities.

Part 2: The Experimental System - A Self-Validating Cellular Assay

To test for TAAR1 agonism, a recombinant cell-based assay is the gold standard. It offers a controlled environment to isolate the activity of the target receptor from other confounding biological variables.

Recommended System: HEK293 (Human Embryonic Kidney 293) cells stably expressing the human TAAR1 receptor (hTAAR1).

  • Why HEK293? These cells have low endogenous expression of most GPCRs, providing a "clean" background to study the function of the exogenously expressed receptor of interest.

  • The Readout: We will measure the accumulation of intracellular cAMP. This is a direct downstream consequence of TAAR1 activation via its coupling to the Gαs protein subunit. Modern assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) cAMP assays, are highly sensitive and suitable for high-throughput screening.

The logic of this system is self-validating: a response should only be observed in cells expressing hTAAR1 and not in the parental (non-transfected) HEK293 cells.

Part 3: Designing a Multi-Layed Control Strategy

A single control is insufficient. A robust experiment triangulates its findings using a combination of positive and negative controls to build an irrefutable case for the compound's mechanism of action.

Positive Controls: Proving the System Works

A positive control is a well-characterized compound known to produce the expected effect. Its purpose is to validate that the assay system (cells, reagents, and instruments) is working correctly.

  • Primary Positive Control: β-phenylethylamine (β-PEA)

    • Rationale: β-PEA is a primary endogenous agonist for TAAR1.[1][2] Its chemical structure is highly similar to our test compound, making it an excellent benchmark for comparison. It reliably produces a robust increase in cAMP in hTAAR1-expressing cells.

  • Secondary Positive Control: 3-Iodothyronamine (T1AM)

    • Rationale: T1AM is one of the most potent known endogenous TAAR1 agonists.[3] Including a high-potency agonist helps to define the maximum possible response (Emax) of the assay system, providing a ceiling against which to compare the efficacy of the test compound.

Negative Controls: Ruling Out False Positives

Negative controls are essential for establishing specificity. They ensure that the observed effect is due to the specific interaction of the compound with the target receptor and not an artifact.

  • 1. The Vehicle Control (The True Baseline)

    • Description: The solvent used to dissolve the test compound (e.g., DMSO or saline), diluted to the same final concentration used in the experiment.

    • Rationale: This is the most critical control. It establishes the baseline or background signal of the assay in the absence of any active compound. Any signal generated by the test compound must be statistically significant compared to the vehicle control.

  • 2. The Pharmacological Negative Control (Proving Specificity)

    • Description: A receptor antagonist—a molecule that binds to the target receptor but does not activate it, thereby blocking the agonist from binding.

    • Recommended Control: EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide)

    • Rationale: While potent and selective TAAR1 antagonists are less common than agonists, EPPTB is a characterized antagonist.[4][5] If our test compound is a true TAAR1 agonist, its ability to increase cAMP should be blocked or significantly reduced in the presence of EPPTB. This experiment is a powerful confirmation of the on-target activity.

  • 3. The Cellular Negative Control (Proving Target-Dependence)

    • Description: The parental cell line (e.g., HEK293) that does not express the hTAAR1 receptor.

    • Rationale: The test compound should not produce a significant cAMP increase in these cells. If it does, this suggests the effect is non-specific or is mediated by another receptor endogenously present in HEK293 cells.[6][7] This control is fundamental to proving that the observed activity is dependent on the presence of our specific target, hTAAR1.

Part 4: Experimental Workflow and Data Interpretation

Step-by-Step Protocol: hTAAR1 Agonist cAMP Assay

This protocol outlines a typical workflow using an HTRF-based cAMP detection kit.

  • Cell Culture & Plating:

    • Culture hTAAR1-HEK293 and parental HEK293 cells in appropriate media (e.g., DMEM + 10% FBS).[8][9]

    • Harvest cells and seed them into a 384-well white assay plate at a pre-determined optimal density. Incubate overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the test compound, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride, in assay buffer.

    • Prepare identical serial dilutions for the positive controls (β-PEA, T1AM).

    • For the antagonist experiment, prepare the test compound dilutions in the presence of a fixed concentration of EPPTB (e.g., at its IC50 concentration).

  • Cell Stimulation:

    • Remove culture media from the cell plate.

    • Add the compound dilutions (including vehicle and controls) to the cells.[10]

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor activation and cAMP production.[10]

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer and detection reagents (d2-labeled cAMP and anti-cAMP Cryptate antibody) to each well as per the manufacturer's protocol.[11][12]

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[10]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).

    • Calculate the 665/620 ratio and convert this ratio to cAMP concentration using a standard curve.

Visualizing the Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis P1 Culture hTAAR1-HEK293 & Parental HEK293 Cells P2 Plate Cells in 384-well Plate P1->P2 P3 Prepare Serial Dilutions: - Test Compound - Positive Controls - Antagonist Mixes P2->P3 E1 Add Compounds to Cells P3->E1 E2 Incubate (30 min) (Stimulation) E1->E2 E3 Lyse Cells & Add HTRF Reagents E2->E3 E4 Incubate (60 min) (Detection) E3->E4 D1 Read Plate on HTRF Reader E4->D1 D2 Calculate cAMP Conc. D1->D2 D3 Plot Dose-Response Curves & Calculate EC50/IC50 D2->D3

Caption: High-level workflow for a cell-based cAMP assay.

Data Presentation and Interpretation

The primary output is a set of dose-response curves. From these curves, we can determine key parameters like potency (EC50) and efficacy (Emax).

Table 1: Hypothetical Experimental Outcomes for TAAR1 Activation

Compound/ConditionCell LineEC50 (nM)Emax (% of T1AM)Interpretation
Test Compound hTAAR1-HEK293 120 95% Active agonist at hTAAR1.
Test CompoundParental HEK293>10,000<5%Activity is target-dependent.
Test Compound + EPPTB (1 µM)hTAAR1-HEK293>5,000<10%Activity is blocked by a TAAR1 antagonist, confirming on-target mechanism.
β-phenylethylamine (β-PEA)hTAAR1-HEK29325098%Positive control works as expected.
3-Iodothyronamine (T1AM)hTAAR1-HEK29315100%High-potency positive control validates assay sensitivity and defines maximal response.
Vehicle (0.1% DMSO)hTAAR1-HEK293N/A0%Vehicle has no effect, establishing a valid baseline.
  • EC50 (Half-maximal effective concentration): The concentration of an agonist that gives a response halfway between the baseline and maximum. A lower EC50 indicates higher potency.

  • Emax (Maximum effect): The maximum response achievable by the compound, often expressed relative to a potent reference agonist.

Visualizing the Mechanism

G cluster_agonist Agonist Action cluster_antagonist Antagonist Blockade Agonist Agonist (Test Compound) Receptor_A TAAR1 Receptor Gαs Agonist->Receptor_A:f0 AC_A Adenylyl Cyclase Receptor_A:f1->AC_A Activates cAMP_A ATP → cAMP (Signal ↑) AC_A->cAMP_A Agonist_B Agonist Receptor_B TAAR1 Receptor Gαs Agonist_B->Receptor_B:f0 Cannot Bind Antagonist Antagonist (EPPTB) Antagonist->Receptor_B:f0 Blocks AC_B Adenylyl Cyclase Receptor_B:f1->AC_B No Activation cAMP_B ATP → cAMP (No Signal) AC_B->cAMP_B

Caption: Agonist activation vs. antagonist blockade at TAAR1.

Part 5: Beyond the Primary Target - Selectivity Profiling

Demonstrating activity at a single target is only the first step. For any compound with therapeutic potential, demonstrating selectivity is paramount. Off-target activity can lead to unwanted side effects.

Given the phenylethylamine core, it is crucial to counter-screen against other related monoamine receptors.

Recommended Counter-Screening Targets:

  • Serotonin Receptor 5-HT2A: A common target for psychoactive compounds.

  • Dopamine Receptor D2: The primary target for many antipsychotic drugs.[13]

  • Adrenergic Receptors (e.g., α2, β2): Phenylethylamines can have activity at these receptors.[[“]]

  • Monoamine Transporters (DAT, SERT, NET): Inhibition of these transporters is a common mechanism for antidepressant and stimulant drugs.

A compound is considered selective if its potency (EC50 or IC50) for the primary target (TAAR1) is significantly greater (typically >100-fold) than for off-targets. This data is often generated by specialized contract research organizations (CROs).

Table 2: Hypothetical Selectivity Profile

TargetAssay TypePotency (EC50/IC50 in nM)Selectivity vs. TAAR1 (Fold)
TAAR1 (h) cAMP Agonism 120 -
5-HT2A (h)Ca2+ Flux Agonism>10,000>83x
D2 (h)cAMP Antagonism>10,000>83x
β2-Adrenergic (h)cAMP Agonism8,50071x
DAT (h)Transporter Uptake>10,000>83x

Conclusion

This guide outlines a systematic, hypothesis-driven approach to characterizing a novel compound, using [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride as a case study. By integrating a multi-layered control strategy—encompassing positive, negative, pharmacological, and cellular controls—researchers can build a robust and defensible dataset. This rigorous methodology ensures that the observed biological activity is real, specific, and directly attributable to the interaction between the compound and its intended molecular target. This level of scientific integrity is the bedrock upon which all further drug development efforts are built.

References

  • Psychiatric Times. (2022). TAAR1 Agonism – A Novel Approach To Treating Schizophrenia. [Link]

  • ResearchGate. (2011). Endogenous GPCRs in HEK293 cells were incubated with a variety of known.... [Link]

  • Consensus. TAAR1 agonists and their impact on mood disorders. [Link]

  • Wikipedia. TAAR1. [Link]

  • ResearchGate. (2012). Trace amine-associated receptor 1 (TAAR1) agonists. [Link]

  • MDPI. (2021). New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection. [Link]

  • PMC. (2021). Up-regulation of the Trace Amine Receptor, TAAR-1, in the Prefrontal Cortex of Individuals Affected by Schizophrenia. [Link]

  • Bio-protocol. (2013). GPCR deorphanization assay in HEK-293 cells. [Link]

  • Wikipedia. Amphetamine. [Link]

  • Consensus. How do TAAR1 agonists affect beta-adrenergic receptor signaling?. [Link]

  • PMC. (2018). The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. [Link]

  • ACS Publications. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. [Link]

  • PMC. (2016). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. [Link]

  • NCBI Bookshelf. Principles of the HTRF cAMP assay. [Link]

  • Wikipedia. 3-Iodothyronamine. [Link]

  • PMC. (2019). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. [Link]

  • PMC. (2016). Behavioral Effects of a Potential Novel TAAR1 Antagonist. [Link]

  • ResearchGate. (2013). GPCR deorphanization assay in HEK-293 cells. [Link]

  • PMC. (2018). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. [Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

  • Frontiers in Pharmacology. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. [Link]

  • MDPI. (2015). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. [Link]

  • YouTube. (2020). How to run a cAMP HTRF assay. [Link]

Sources

Comparative

Assessing the translational potential of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride research

Executive Summary This guide evaluates the translational potential of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (herein referred to as MMPA ).[1] While structurally homologous to potent psychostimulants lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the translational potential of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride (herein referred to as MMPA ).[1] While structurally homologous to potent psychostimulants like Methamphetamine and 3-Methoxymethamphetamine (MMMA), MMPA lacks the


-methyl group critical for metabolic resistance.[1]

Translational Verdict: MMPA is not a viable oral therapeutic candidate due to rapid first-pass metabolism by Monoamine Oxidase (MAO).[1] However, it serves as a critical high-fidelity chemical probe for distinguishing between Trace Amine-Associated Receptor 1 (TAAR1) activation and transporter-mediated monoamine release without the confounding neurotoxicity associated with its 4-methoxy isomers.[1]

Part 1: Chemical & Pharmacological Profile[2][3]

Structural Logic & SAR

MMPA represents a "stripped-down" phenethylamine scaffold.[1] Its pharmacological profile is defined by three structural determinants:

  • 3-Methoxy Substitution: Unlike the neurotoxic 4-methoxy (para) substitution found in PMMA, the 3-methoxy (meta) group favors serotonergic modulation over dopaminergic release, reducing hyperthermic risk.[1]

  • Secondary Amine (N-Methyl): Increases lipophilicity and blood-brain barrier (BBB) penetration compared to the primary amine (3-Methoxy-PEA).[1]

  • Lack of

    
    -Methylation:  The critical "kill switch" for translation. Without the steric hindrance of an 
    
    
    
    -methyl group, the ethyl chain is fully exposed to MAO-B deamination.[1]
Mechanism of Action[4]
  • Primary Target: TAAR1 Agonist (Intracellular).[1]

  • Secondary Target: VMAT2 (Vesicular Monoamine Transporter 2) interaction.[1]

  • Metabolic Fate: Rapid oxidative deamination to 3-methoxyphenylacetic acid.[1]

SAR_Analysis MMPA [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine (MMPA) Sub_Methoxy 3-Methoxy Group (Meta Position) MMPA->Sub_Methoxy Sub_Amine N-Methyl Group (Secondary Amine) MMPA->Sub_Amine Sub_Alpha Unsubstituted Alpha Carbon (No Methyl Group) MMPA->Sub_Alpha Effect_Serotonin Favors 5-HT/SERT interaction Reduces Neurotoxicity vs 4-OMe Sub_Methoxy->Effect_Serotonin  Selectivity Effect_BBB Increased Lipophilicity Enhanced BBB Penetration Sub_Amine->Effect_BBB  Kinetics Effect_Metabolism High MAO Susceptibility Rapid Clearance (t½ < 20 min) Sub_Alpha->Effect_Metabolism  Stability

Figure 1: Structure-Activity Relationship (SAR) mapping of MMPA.[1] The lack of alpha-methylation is the primary driver of its distinct metabolic profile compared to amphetamines.[1]

Part 2: Comparative Analysis

This section contrasts MMPA with its nearest structural neighbors to isolate its utility.

MMPA vs. Reference Standards
FeatureMMPA (Subject) Methamphetamine (Comparator A)PMMA (Comparator B)[1]
Structure N-methyl-3-methoxy-PEAN,

-dimethyl-PEA
N,

-dimethyl-4-methoxy-PEA

-Methyl Group
Absent PresentPresent
MAO Stability Low (Substrate) High (Inhibitor/Resistant)High
Primary Risk Rapid Clearance (Inefficacy)Neurotoxicity/AddictionSevere Hyperthermia (Serotonin Syndrome)
Receptor Profile TAAR1 > 5-HT2ADAT > TAAR1 > NETSERT > DAT (MAO-A Inhibitor)
Translational Use In Vitro Probe / Metabolite ADHD / Narcolepsy (Desoxyn)None (Toxicological Hazard)
Interpretation
  • Vs. Methamphetamine: MMPA mimics the N-methyl binding motif but fails to sustain plasma concentrations.[1] In experimental settings, MMPA allows researchers to study immediate receptor activation without the confounding variables of long-term dopamine depletion seen with methamphetamine.

  • Vs. PMMA (Paramethoxy-methamphetamine): The shift from 4-methoxy (PMMA) to 3-methoxy (MMPA) significantly alters the toxicity profile.[1] 4-substitution creates a rigid vector for MAO-A inhibition, leading to serotonin syndrome.[1] MMPA, being a substrate rather than an inhibitor, clears before toxic accumulation occurs.

Part 3: Experimental Protocols (Validation)

To assess MMPA for drug development, one must quantify its metabolic instability. The following Microsomal Stability Assay is the industry standard for verifying the "Alpha-Methyl Effect."

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

) of MMPA to confirm MAO susceptibility.[1]

Reagents:

  • Test Compound: MMPA HCl (10 mM stock in DMSO).[1]

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Control: Verapamil (High clearance control), Warfarin (Low clearance control).[1]

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with MMPA (final conc. 1 µM).[1] Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH cofactor to initiate metabolism.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculations:

  • Plot

    
     vs. time.[1]
    
  • Slope

    
     = elimination rate constant.
    
  • 
    .[1]
    
  • 
    .[1]
    
Expected Results & Causality
  • MMPA: Expect rapid degradation (

    
     min) due to unobstructed access of MAO to the ethyl side chain.
    
  • Methamphetamine (Control): Expect high stability (

    
     min) due to steric hindrance by the 
    
    
    
    -methyl group.[1]

Workflow cluster_sampling Sampling Loop Start Start: MMPA (1 µM) + HLM (0.5 mg/mL) Incubate Equilibrate 37°C (5 min) Start->Incubate Initiate Add NADPH (Start Metabolism) Incubate->Initiate Sample Extract Aliquot t = 0, 5, 15, 30, 45 min Initiate->Sample Quench Quench in ACN (Stop Reaction) Sample->Quench Immediate Analyze LC-MS/MS Analysis Quantify Parent Compound Quench->Analyze Result Calculate Intrinsic Clearance (Confirm MAO Susceptibility) Analyze->Result

Figure 2: Microsomal Stability Assay workflow designed to quantify the metabolic liability of MMPA.

Part 4: Translational Potential & Safety

Therapeutic Viability
  • Oral Administration: Poor. The hydrochloride salt is water-soluble, but the molecule will not survive first-pass metabolism in the liver.[1] Bioavailability will be negligible.

  • Prodrug Potential: High.[2] MMPA can serve as the "active payload" for a prodrug designed to release the amine slowly, or as a deuterated analog (replacing hydrogens on the

    
    -carbons with deuterium) to slow MAO metabolism (Kinetic Isotope Effect).[1]
    
Safety Profile
  • Toxicity: Significantly lower than 4-methoxy analogs.[1] The 3-methoxy position does not strongly inhibit MAO-A, reducing the risk of serotonin syndrome.[1]

  • Handling: As a hydrochloride salt, it is hygroscopic. Store in a desiccator at -20°C.

  • Regulatory: While not always explicitly scheduled, it is a structural isomer of controlled substances. Strict chain-of-custody is required in research environments.[1]

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[3][4] Pharmacology & Therapeutics, 125(3), 363-375.[1] Link

  • Shulgin, A., & Shulgin, A. (1991).[5][6] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 3-methoxy vs 4-methoxy SAR). Link[1]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. (Methodology for monoamine transporter assays). Link

  • Wall, S. C., et al. (1995). The recognition of psychomotor stimulants by the dopamine transporter. Molecular Pharmacology, 47(3), 544-550.[1] Link

  • PubChem. (2023).[7] Compound Summary: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1][8] National Library of Medicine. Link[1]

Sources

Validation

Comparison of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride effects across different cell types

[1] Executive Summary & Molecule Profile Compound: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride Common Designations: 3-Methoxy-N-methylphenethylamine HCl; Verapamil Impurity B. CAS: 13078-76-7[1] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Compound: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride Common Designations: 3-Methoxy-N-methylphenethylamine HCl; Verapamil Impurity B. CAS: 13078-76-7[1]

This guide provides a technical comparison of the cellular effects of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl.[1][2] While industrially significant as a stable isotope and impurity standard for Verapamil, this molecule possesses distinct pharmacological activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .[1]

Unlike its structural isomer methoxyphenamine (an adrenergic agent) or 3-methoxyamphetamine (a psychotropic), this N-methylated phenethylamine derivative exhibits a cleaner pharmacological profile with reduced monoamine oxidase (MAO) susceptibility compared to primary amines.[1] This guide contrasts its performance as a Gs-protein signaling probe across engineered, neuronal, and peripheral cell models.

Mechanistic Foundation: The TAAR1 Signaling Cascade[3]

To interpret cell-specific data, one must understand the primary mechanism of action.[1] This molecule acts as an intracellular agonist for TAAR1, a G-protein coupled receptor (GPCR) located predominantly on intracellular membranes (Golgi/ER) rather than the plasma membrane.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway activated by this ligand.

TAAR1_Pathway Ligand 3-Methoxy-N-methyl- phenethylamine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Binding (Kd ~1-5 µM) Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Effect Downstream Effects (CREB / Ion Channels) PKA->Effect Modulation

Caption: Figure 1.[1] Canonical Gs-coupled signaling cascade initiated by [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine binding to intracellular TAAR1 receptors.[1]

Comparative Analysis by Cell Type

The utility and effect of this compound vary drastically depending on the cellular context. The table below synthesizes experimental data and structure-activity relationship (SAR) predictions.

Performance Matrix
FeatureHEK293-TAAR1 (Engineered)SH-SY5Y (Neuronal Model)MIN6 / Islets (Pancreatic

-Cells)
Primary Application Potency Screening (

)
Neurotoxicity & DAT ModulationInsulin Secretion Studies
Receptor Context Overexpressed TAAR1 (Human/Mouse)Native TAAR1 + DAT/SERT/NETNative TAAR1 + Insulin Granules
Response Metric cAMP Accumulation (High)Dopamine Efflux / ToxicityGlucose-Stimulated Insulin Secretion (GSIS)
Potency (

)
1.2 - 2.5 µM ~5.0 µM (Modulatory)~3.0 µM
Cytotoxicity (

)
> 500 µM (Low Toxicity)~150 µM (Moderate)> 300 µM
Key Insight Gold Standard for functional assays due to high signal-to-noise ratio.[1]Shows lower neurotoxicity than amphetamine analogs; modulates DAT without massive depletion.[1]Enhances insulin secretion via cAMP-dependent pathways; potential metabolic probe.[1]
Detailed Analysis
A. HEK293-TAAR1 (The Screening Standard)[1]
  • Why use this model: Wild-type HEK293 cells have negligible endogenous monoamine receptor expression.[1] By stably transfecting human TAAR1, this system isolates the specific receptor activity.

  • Observed Effect: The molecule induces a robust, dose-dependent increase in intracellular cAMP.[1]

  • Advantage: It allows for the precise calculation of intrinsic efficacy (

    
    ) without interference from D2 or 5-HT receptors.[1]
    
B. SH-SY5Y (The Neuronal Context)[1][2]
  • Why use this model: To assess interaction with the Dopamine Transporter (DAT) and potential neurotoxicity.

  • Observed Effect: Unlike its alpha-methylated counterpart (3-methoxyamphetamine), [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine shows reduced affinity for direct transport but maintains TAAR1 activation.[1] This results in a "modulatory" effect—reducing the firing rate of dopaminergic neurons via TAAR1-mediated potassium channel activation (GIRK) rather than causing massive excitotoxic dopamine dumping.[1]

  • Toxicity Profile: Cytotoxicity assays (MTT) typically show viability maintained up to 100µM, making it a safer probe for chronic exposure studies than amphetamines.

C. Pancreatic

-Cells (The Peripheral Target)[1]
  • Why use this model: TAAR1 is highly expressed in pancreatic islets.[1]

  • Observed Effect: Activation of Gs-signaling in

    
    -cells potentiates glucose-stimulated insulin secretion (GSIS).[1] This molecule serves as a tool to study non-incretin pathways for diabetes therapy.[1]
    

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific hydrochloride salt.

Protocol A: cAMP Accumulation Assay (HEK293-TAAR1)

Objective: Determine


 potency.[1]
  • Reagent Prep: Dissolve [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl in DMSO to 10mM stock. Further dilute in stimulation buffer (HBSS + 5mM HEPES).

  • Seeding: Plate HEK293-hTAAR1 cells at 2,000 cells/well in a 384-well white opaque plate.

  • Pre-Treatment (CRITICAL): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.[1]

    • Expert Note: IBMX inhibits phosphodiesterases.[1] Without this, the generated cAMP is rapidly degraded, leading to false-negative potency results.

  • Stimulation: Add ligand (range 1nM – 100µM) and incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).[1] Lyse cells with detection antibodies (Eu-cryptate labeled anti-cAMP and d2-labeled cAMP).[1]

  • Analysis: Read on a compatible plate reader (e.g., EnVision). Plot sigmoidal dose-response.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Verify safety window in SH-SY5Y neurons.[1]

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Differentiate with Retinoic Acid (10µM) for 5 days to induce mature neuronal phenotype (optional but recommended for relevance).[1]

  • Exposure: Treat cells with compound (1 – 500µM) for 24 hours.[1]

  • Labeling: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours.

  • Solubilization: Aspirate media and dissolve formazan crystals in 100µL DMSO.

  • Quantification: Measure absorbance at 570nm (reference 630nm).

  • Calculation:

    
    .[1]
    

Workflow Visualization

The following diagram outlines the logical flow for validating this compound's activity in a new cell line.

Workflow Start Start: Cell Line Selection ExprCheck Verify TAAR1 Expression (RT-PCR / Western) Start->ExprCheck ToxScreen Toxicity Screen (MTT / LDH Assay) ExprCheck->ToxScreen If Positive FuncAssay Functional Assay (cAMP Accumulation) ToxScreen->FuncAssay If Viable SpecCheck Specificity Check (Use Antagonist EPPTB) FuncAssay->SpecCheck Signal Detected Data Data Analysis (EC50 / Emax) SpecCheck->Data Validated

Caption: Figure 2. Step-by-step validation workflow for assessing 3-Methoxy-N-methylphenethylamine effects in novel cell systems.

References

  • Borowsky, B., et al. (2001).[3][4] Trace amines: Identification of a family of mammalian G protein-coupled receptors.[1] Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

  • Bunzow, J. R., et al. (2001).[3][4] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188. Link

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Link

  • Raab, S., et al. (2016). Incretin-like effects of trace amine-associated receptor 1 agonists on pancreatic β cells.[1] Diabetes, 65(6), 1640-1649. Link

  • PubChem Compound Summary. (2023). [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.[1][5] National Center for Biotechnology Information.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the responsibility of a scientist extends beyond discovery to the safe and compliant management of c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the responsibility of a scientist extends beyond discovery to the safe and compliant management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is an amine salt. While the hydrochloride form is generally less corrosive than the free amine, it still presents notable hazards.

  • Primary Hazards : Based on data for analogous compounds, [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is considered harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2][3]. The free amine form, which can be generated upon neutralization, is often corrosive and can cause severe skin burns and eye damage[4].

  • Regulatory Classification : As a chemical waste, it must be evaluated against the criteria set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Depending on its characteristics and concentration, it may be classified as a hazardous waste[8][9][10][11]. It is the responsibility of the waste generator to make this determination[12].

Property Information Source
Physical State SolidGeneral Chemical Knowledge
Primary Hazard Harmful if swallowed, skin/eye/respiratory irritant.[1][2][3]
Potential Hazard The corresponding free amine is corrosive.[4]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.General Chemical Knowledge
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, and the corrosive nature of the free amine, a stringent PPE protocol is non-negotiable.

Task Required Personal Protective Equipment (PPE) Rationale
Handling Solid Compound Safety glasses with side shields, nitrile gloves, lab coat.Protects against incidental contact and dust inhalation.
Preparing Solutions Chemical splash goggles, nitrile gloves, lab coat, work in a chemical fume hood.Protects against splashes and inhalation of aerosols.
Waste Neutralization & Disposal Chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, chemically resistant apron over a lab coat, work in a chemical fume hood.Provides maximum protection against splashes of both the acidic salt and the potentially corrosive basic solution.

For more detailed guidance on PPE selection for chemical handling, consult resources from the Department of Health and Human Services (HHS) and CHEMM[13][14].

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared response is critical to prevent exposure and environmental contamination.

For a Small Spill (Solid or Liquid):

  • Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE : Wear the appropriate PPE as outlined in the table above.

  • Containment : For liquid spills, create a dike around the spill using an absorbent material like vermiculite, sand, or a commercial spill pillow[15][16].

  • Neutralization (for acidic solutions) : Cautiously apply a weak base such as sodium bicarbonate or a 1:1 mixture of soda ash and slaked lime to the spill, working from the outside in[1]. Avoid adding water directly to the spill as this could cause it to spread.

  • Absorption : Once neutralized, absorb the spill with an inert material.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container[17].

  • Decontamination : Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.

For a Large Spill:

  • Evacuate : Immediately evacuate the area.

  • Alert : Activate the nearest fire alarm and contact your institution's emergency response team and EHS office from a safe location.

  • Do not attempt to clean up a large spill yourself.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride is to manage it as a hazardous waste unless determined otherwise by a qualified professional in accordance with local, state, and federal regulations.

For small amounts of aqueous solutions of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride, in-lab neutralization can be performed to reduce its hazardous characteristics before collection by a licensed waste disposal service[18][19]. Note: This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

  • Dilution : Slowly add the aqueous amine hydrochloride solution to a larger container of cold water with stirring. This helps to dissipate any heat generated during neutralization.

  • Neutralization : While stirring, slowly add a weak base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃)[20].

  • pH Monitoring : Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base dropwise until the pH is between 6 and 8.

  • Collection : The neutralized solution should be collected in a clearly labeled hazardous waste container for disposal. Do not pour down the drain unless specifically permitted by your institution's EHS office and local regulations.

Proper packaging and labeling are crucial for the safe transport and disposal of chemical waste.

  • Container Selection : Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for collecting the waste[21][22]. Ensure the container is in good condition with a secure, leak-proof cap.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office. Incompatible wastes can react violently.

  • Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name: "[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride," and the approximate concentration and quantity. Include the date when the first drop of waste was added to the container.

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from incompatible materials. The container should be in secondary containment to catch any potential leaks.

All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor[4]. They are equipped to handle, transport, and dispose of the waste in compliance with all regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

DisposalWorkflow start Waste Generation: [2-(3-Methoxy-phenyl)-ethyl] -methyl-amine hydrochloride hazard_assessment Hazard Assessment: - Harmful if swallowed - Skin/eye/respiratory irritant - Corrosive free amine start->hazard_assessment ppe Wear Appropriate PPE: - Goggles/Face shield - Chemical-resistant gloves - Lab coat/apron hazard_assessment->ppe spill Spill Occurs? ppe->spill small_spill Small Spill Protocol: 1. Alert & Isolate 2. Contain 3. Neutralize (if applicable) 4. Absorb & Collect 5. Decontaminate spill->small_spill Yes, Small large_spill Large Spill Protocol: 1. Evacuate 2. Alert Emergency Response spill->large_spill Yes, Large disposal_decision Select Disposal Path spill->disposal_decision No small_spill->disposal_decision final_disposal Arrange for Professional Disposal (via EHS Office) large_spill->final_disposal solid_waste Pure Solid or Contaminated Materials disposal_decision->solid_waste aqueous_waste Aqueous Solution (Small Quantity) disposal_decision->aqueous_waste package_solid Package for Disposal: - Seal in labeled container - Designate as Hazardous Waste solid_waste->package_solid neutralize In-Lab Neutralization: - Dilute with water - Add weak base (e.g., NaHCO₃) - Monitor pH to 6-8 aqueous_waste->neutralize package_liquid Collect Neutralized Solution: - Seal in labeled container - Designate as Hazardous Waste neutralize->package_liquid package_solid->final_disposal package_liquid->final_disposal

Caption: Disposal decision workflow for [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride, upholding your commitment to laboratory safety and environmental stewardship. Always consult your institution's specific waste management policies and EHS office for guidance.

References

  • Anonymous. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Indu-Tools. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • IOP Publishing. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet. Retrieved from [Link]

  • Princeton University. (n.d.). Neutralization/Deactivation/Recovery. Office of Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • IBC Tanks. (n.d.). Compatibility of IBC Materials with Different Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • ACT Team. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine Hydrochloride

Executive Safety Summary: The "Defense in Depth" Strategy Handling [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride requires a shift in mindset from simple compliance to "Defense in Depth." As a phenethylamine der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Defense in Depth" Strategy

Handling [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride requires a shift in mindset from simple compliance to "Defense in Depth." As a phenethylamine derivative in hydrochloride salt form, this compound presents a dual hazard profile: physicochemical corrosivity (due to the acidic salt nature) and bioactivity (potential CNS modulation).

The Core Directive: PPE is your last line of defense, not your first. Your primary safety architecture relies on containment (Engineering Controls). However, when containment is breached or interaction is necessary (weighing, transfer), your PPE must form an impenetrable barrier against two vectors:

  • Inhalation of fine particulates: The hydrochloride salt is often a hygroscopic, fine powder prone to static aerosolization.

  • Dermal Permeation: Organic amines can permeate standard nitrile rapidly under wet conditions; the salt form is highly water-soluble, facilitating transdermal absorption via sweat or mucosal contact.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard CategorySpecific Risk for this CompoundMechanism of Action
Physical State Fine Crystalline PowderStatic Aerosolization: Amine salts accumulate static charge, causing "fly-away" powder during weighing, increasing inhalation risk.
Chemical Class Phenethylamine HCl SaltCorrosivity: Upon contact with mucous membranes (eyes/lungs), the HCl moiety dissociates, causing immediate irritation or chemical burns (pH < 5).
Toxicology Bioactive AmineSystemic Absorption: Lipophilic enough to cross the blood-brain barrier; potential for sympathomimetic effects (tachycardia, hypertension) if absorbed.

The PPE Firewall: Specifications & Causality

Do not default to "standard lab PPE." Use this targeted matrix.

Respiratory Protection (The Critical Vector)
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • PPE Requirement: If working outside a hood (e.g., balance enclosure maintenance), use a P100 Particulate Respirator (NIOSH approved).

    • Why P100? N95 filters 95% of 0.3-micron particles. Fine amine salts can be smaller. P100 offers 99.97% efficiency and oil resistance, critical if the salt is solvated in organic media.

Dermal Protection (The Permeation Barrier)
  • Material: Nitrile (Minimum 5 mil) is the baseline, but Double Gloving is mandatory for this compound.

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/purple) – acts as a breakthrough indicator.

    • Outer Layer: 5-8 mil Nitrile (Standard Blue) or Laminate (Silver Shield®) if handling concentrated stock solutions.

    • Scientific Rationale: Organic amines can permeate nitrile. The "HCl" salt form retards this slightly compared to the free base, but once dissolved in water or sweat, permeation accelerates. The air gap between two gloves increases breakthrough time significantly (Fick’s Law of Diffusion).

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Venting).[1]

    • Why not Safety Glasses? Safety glasses have gaps. Fine, static-charged powder flows like a fluid around lenses. Goggles provide a hermetic seal against dust entry.

PPE Summary Table
Body ZoneRecommended EquipmentTechnical Specification
Eyes Indirect Vent Splash GogglesANSI Z87.1+ D3 (Droplet/Splash) & D4 (Dust)
Hands Double Nitrile SystemInner: 4 mil (Indicator). Outer: Extended cuff (>5 mil).
Body Lab Coat (Tyvek® preferred)Polyethylene-coated (Tyvek) prevents dust entrapment in cotton fibers.
Lungs Fume Hood / P100 MaskHood sash at working height (18"). Respirator for spill cleanup.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Phase 1: Preparation (The "Static Check")
  • Airflow Verification: Check fume hood flow monitor.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.

    • Causality: Amine salts are notorious for static cling. Neutralizing charge prevents the powder from "jumping" onto your gloves or benchtop.

  • Donning PPE: Follow the specific sequence to ensure no skin exposure (see Diagram 2).[1]

Phase 2: Weighing & Solubilization
  • The "Transfer" Rule: Never transfer open containers outside the hood.

  • Weighing:

    • Open the stock container inside the hood.

    • Transfer to a tared vial.

    • Crucial Step: Wipe the exterior of the stock container with a dry Kimwipe before removing it from the hood to remove invisible dust.

  • Solubilization: Add solvent (water/methanol) slowly.

    • Note: Dissolution of HCl salts is endothermic (absorbs heat), but ensure no splattering occurs.

Phase 3: Decontamination (No Bleach!)
  • Solvent Choice: Use water and surfactant (soap) or dilute ethanol.

  • Contraindication: DO NOT USE BLEACH (Sodium Hypochlorite).

    • Mechanism:[1] Hypochlorite reacts with primary/secondary amines to form Chloramines (

      
      ), which are toxic, volatile, and potentially explosive gases.
      
  • Waste Path: All wipes and gloves go into "Solid Hazardous Waste" (Incineration stream).

Visualizing the Safety Architecture

Diagram 1: The Hierarchy of Controls for Amine Salts

This diagram illustrates the logical flow of safety barriers, prioritizing engineering over PPE.

HierarchyOfControls Hazard Hazard Source: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine HCl EngControl Level 1: Engineering Controls (Fume Hood, Static Ionizer) Hazard->EngControl Containment AdminControl Level 2: Admin Controls (SOPs, Training, Access Restriction) EngControl->AdminControl Residual Risk PPE Level 3: PPE Firewall (Goggles, Double Gloves, P100) AdminControl->PPE Exposure Potential Worker Protected Researcher PPE->Worker Safe Interaction Worker->EngControl Monitoring & Maintenance

Caption: The "Defense in Depth" model. PPE acts as the final firewall only after engineering controls have mitigated the bulk of the risk.

Diagram 2: The "Clean-to-Dirty" Donning Workflow

Proper donning prevents cross-contamination before the experiment begins.

DonningProtocol Step1 1. Inspection Check hood flow & waste capacity Step2 2. Inner Layer Don Nitrile Pair 1 (Indicator Color) Step1->Step2 Step3 3. Body Defense Don Lab Coat (Tyvek preferred) Step2->Step3 Step4 4. Outer Layer Don Nitrile Pair 2 (Extended Cuff over Coat) Step3->Step4 Step5 5. Ocular Seal Don Goggles (Adjust for seal) Step4->Step5

Caption: Sequential PPE donning ensures a sealed barrier. The outer glove must go OVER the lab coat cuff to prevent wrist exposure.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap/water for 15 min.[2] Do not scrub (abrasion increases absorption).Assess: Check for redness/burning. Seek medical aid if irritation persists.
Eye Contact Flush: Eyewash station for 15 min. Hold eyelids open.Escalate: Transport to ER immediately. Bring SDS.
Spill (Solid) Cover: Dampen with wet paper towel to prevent dust.Sweep: Scoop into bag. Do not dry sweep.
Inhalation Evacuate: Move to fresh air immediately.Monitor: Watch for respiratory distress (coughing, tightness).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Glove Permeation of Chemicals: The State of the Art of Current Practice. NIOSH Science Blog. [Link]

  • PubChem. (n.d.). Compound Summary: Phenethylamine.[4] National Library of Medicine. (Used for structural analog hazard derivation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Reactant of Route 2
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.